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  • Product: Isothiazolo[5,4-D]pyrimidin-4(5H)-one
  • CAS: 1498711-48-0

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of Isothiazolo[5,4-d]pyrimidin-4(5H)-one Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that redefine our approach to targeted therapeutics. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter scaffolds that redefine our approach to targeted therapeutics. The isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold, alongside its closely related amine derivatives, represents a highly privileged pharmacophore. Functioning as a potent bioisostere of the endogenous purine ring, this bicyclic system seamlessly intercalates into the ATP-binding pockets of critical kinases and disrupts highly specific protein-protein interaction (PPI) interfaces.

This technical whitepaper dissects the multifaceted mechanisms of action (MoA) of isothiazolo[5,4-d]pyrimidine derivatives, translating structural biology into actionable, self-validating experimental workflows for researchers and drug development professionals.

Core Mechanisms of Action

Pathway A: PI4KIIIβ Inhibition and Immunosuppression

The most profoundly characterized mechanism for the isothiazolo[5,4-d]pyrimidine scaffold is its sub-nanomolar, competitive inhibition of Phosphatidylinositol 4-kinase beta (PI4KIIIβ) [1].

The Causality: PI4KIIIβ is a lipid kinase responsible for the conversion of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P is an essential lipid determinant for Golgi-mediated membrane trafficking. When isothiazolo[5,4-d]pyrimidine derivatives bind to the ATP pocket of PI4KIIIβ, they halt PI4P synthesis. In the context of the immune system, T-cell activation relies heavily on rapid membrane trafficking to mobilize receptors and signaling complexes to the immunological synapse. By starving the cell of PI4P, these derivatives selectively paralyze T-cell alloreactivity, yielding a profound immunosuppressive effect that has been shown to significantly prolong allogeneic organ engraftment in vivo[1].

G Drug Isothiazolo[5,4-d]pyrimidine PI4K PI4KIIIβ Drug->PI4K Competitive Inhibition TCell T-Cell Activation Drug->TCell Suppresses Alloreactivity PI4P PI4P Synthesis PI4K->PI4P Catalyzes Membrane Golgi Membrane Trafficking PI4P->Membrane Regulates Membrane->TCell Promotes

Fig 1: PI4KIIIβ inhibition pathway leading to T-cell suppression and graft survival.

Pathway B: MAPK Pathway Attenuation

Beyond lipid kinases, isothiazolo[5,4-d]pyrimidines exert potent immunomodulatory, antiviral, and pro-apoptotic effects by downregulating Mitogen-Activated Protein Kinases (MAPKs)[2].

The Causality: In activated lymphocytes (e.g., PHA-induced human peripheral blood lymphocytes or LPS-induced mouse splenocytes), these compounds abrogate cell activation by dramatically decreasing the expression of ERK1/2, JNK, and p38 subunits[2]. Because these kinases are essential for the transcription of pro-inflammatory cytokines, their downregulation leads to a direct, measurable suppression of Tumor Necrosis Factor-alpha (TNF-α) and ultimately drives the hyper-activated cells toward apoptosis.

G Drug Isothiazolo[5,4-d]pyrimidine MAPK ERK1/2, JNK, p38 Drug->MAPK Downregulates Expression TNF TNF-α Production Drug->TNF Suppresses Apoptosis Cell Apoptosis Drug->Apoptosis Induces MAPK->TNF Drives Prolif Lymphocyte Proliferation MAPK->Prolif Drives

Fig 2: MAPK pathway attenuation and induction of cellular apoptosis.

Pathway C: DCN1-UBC12 Interaction Blockade

Emerging patent literature highlights the utility of the isothiazolo[5,4-d]pyrimidine core as a small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction[3]. By blocking this specific interface, the derivatives selectively inhibit the neddylation of Cullin 3. This engages a unique mechanism of action that stabilizes NRF2, activating the cellular antioxidant and stress response pathways[3].

Quantitative Data Summary

To benchmark the efficacy of this scaffold, we must look at the pharmacological profiling across different targets. The table below synthesizes the quantitative data for key derivatives.

Compound / Scaffold VariantPrimary Target / AssayPotency / IC50Key Pharmacological Readout
Compound 42 (Isothiazolo[5,4-d]pyrimidine)PI4KIIIβ Kinase< 10 nMProfound immunosuppression; prolonged allograft survival.
SCM9 (Isothiazolo/Oxazolo analog)PHA-induced PBMC Proliferation~12.5 μMSuppression of TNF-α; inhibition of HHV-1 viral replication.
DCN1-Inhibitor Class DCN1-UBC12 PPISub-micromolarNRF2 activation; Cullin 3 inhibition.

Self-Validating Experimental Protocols

As an application scientist, I stress that biochemical potency is meaningless without robust, reproducible assays. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own reliability before the test compound's data is even considered.

Protocol 1: PI4KIIIβ Kinase Activity Assay (ADP-Glo)

Causality: Measuring lipid kinase activity is notoriously difficult due to the hydrophobic nature of the PI substrate. We utilize the ADP-Glo assay because it bypasses the need for radioactive lipid extraction. Instead, it measures the universal kinase byproduct, ADP, converting it stoichiometrically to ATP to generate a highly sensitive luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Lipid Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 0.1% CHAPS, 1 mM EGTA). Prepare a 2.5X solution of PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid vesicles.

  • Compound Plating: Dispense 100 nL of isothiazolo[5,4-d]pyrimidine derivatives (in 100% DMSO) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

  • Self-Validation (Z'-Factor Setup): Dedicate column 1 to maximum activity (DMSO only) and column 2 to complete inhibition (10 μM of a known reference inhibitor, e.g., PIK93).

  • Enzyme Addition: Add 2 μL of recombinant PI4KIIIβ enzyme (diluted in buffer) to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 μL of a substrate mix containing ATP (10 μM final) and the PI:PS vesicles. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 4 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 8 μL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Read & Validate: Read luminescence on a microplate reader. Validation Check: Calculate the Z'-factor using columns 1 and 2. Proceed with IC50 calculation only if Z' > 0.6.

G Prepare 1. Reagent Prep (Buffer, ATP, Substrate) Incubate 2. Kinase Reaction (PI4KIIIβ + Compound) Prepare->Incubate Assemble Deplete 3. ATP Depletion (ADP-Glo Reagent) Incubate->Deplete Stop Reaction Detect 4. Luminescence (Kinase Detection) Deplete->Detect Convert ADP to ATP

Fig 3: Self-validating ADP-Glo kinase assay workflow for PI4KIIIβ profiling.

Protocol 2: Human Mixed Lymphocyte Reaction (HuMLR) Assay

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and efflux pumps. The HuMLR assay directly measures the functional consequence of the compound—the suppression of alloreactive T-cell proliferation—mimicking in vivo organ rejection dynamics.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two genetically distinct healthy human donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Preparation: Irradiate Donor B PBMCs (30 Gy) to prevent them from proliferating. These will serve as the "stimulator" cells, presenting alloantigens.

  • Self-Validation Controls:

    • Background Control: Plate Donor A cells with irradiated Donor A cells (autologous, no alloreactivity expected).

    • Max Proliferation Control: Plate Donor A cells with PHA (Phytohemagglutinin) to ensure the cells are healthy and capable of proliferating.

  • Co-Culture: In a 96-well U-bottom plate, combine 1×105 responder cells (Donor A) with 1×105 irradiated stimulator cells (Donor B).

  • Compound Treatment: Add the isothiazolo[5,4-d]pyrimidine derivative in a 10-point dose-response curve. Incubate the plate at 37°C, 5% CO2 for 5 days.

  • Proliferation Readout: On day 5, pulse the wells with 1 μCi of [3H]-thymidine for 18 hours.

  • Harvest & Analyze: Harvest the cells onto glass fiber filters. Measure the incorporated radioactivity using a liquid scintillation counter. Calculate the IC50 based on the reduction of [3H]-thymidine incorporation relative to the vehicle control.

References

  • Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source: MDPI / ResearchGate URL:[Link]

  • WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same Source: Google Patents URL

Sources

Exploratory

structure-activity relationship (SAR) of Isothiazolo[5,4-D]pyrimidin-4(5H)-one scaffold

An In-Depth Technical Whitepaper on the Structure-Activity Relationship (SAR) of the Isothiazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Executive Summary: Scaffold Hopping in Mitotic Kinesin Inhibition The development of tar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Structure-Activity Relationship (SAR) of the Isothiazolo[5,4-d]pyrimidin-4(5H)-one Scaffold

Executive Summary: Scaffold Hopping in Mitotic Kinesin Inhibition

The development of targeted antimitotic agents has historically been dominated by tubulin poisons (e.g., taxanes, vinca alkaloids). However, the dose-limiting neurotoxicity associated with indiscriminate microtubule disruption necessitated the discovery of highly specific mitotic motor protein inhibitors. Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, emerged as a premier target due to its exclusive role in establishing the bipolar mitotic spindle[1].

The isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold represents a masterclass in bioisosteric replacement and scaffold hopping. Originally evolving from the quinazolinone core of first-generation Eg5 inhibitors like ispinesib, the isothiazolo-pyrimidine ring system was engineered to optimize physicochemical properties, enhance binding affinity within the allosteric L5/α2/α3 pocket of Eg5, and improve pharmacokinetic profiles[1][2]. This whitepaper dissects the structure-activity relationship (SAR) of this privileged scaffold, detailing the mechanistic rationale, self-validating experimental protocols, and the clinical translation of its most prominent derivative, AZD4877.

Mechanistic Grounding: Allosteric Modulation of the Eg5 ATPase Cycle

Eg5 is a plus-end-directed homotetrameric motor protein that cross-links antiparallel microtubules, pushing centrosomes apart to form the bipolar spindle. The isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold does not compete with ATP. Instead, it acts as an allosteric modulator binding to the L5/α2/α3 pocket, which is located approximately 12 Å away from the nucleotide-binding site[3].

When the scaffold binds, it induces a conformational change that widens the allosteric pocket and restricts the movement of the switch I and switch II regions of the motor domain. This effectively "locks" Eg5 in an ADP-bound state, preventing the release of ADP and the subsequent tight binding of the motor to the microtubule[4]. The phenotypic result is catastrophic for the dividing cell: failure of centrosome separation, formation of a monopolar spindle (monoaster), prolonged mitotic arrest, and eventual apoptosis[5].

Eg5 ATPase cycle and allosteric inhibition by the isothiazolo[5,4-d]pyrimidin-4-one scaffold.

Core SAR Principles: Deconstructing the Scaffold

The transition from quinazolinones to the isothiazolo[5,4-d]pyrimidin-4(5H)-one core was driven by the need to reduce lipophilicity (LogD) while maintaining the critical hydrogen bond acceptor network required for L5/α2/α3 pocket engagement[1][2]. The SAR is highly stereospecific and compartmentalized into three primary zones of substitution:

  • The Core Heterocycle (Hydrogen Bond Acceptor): The carbonyl oxygen at position 4 is strictly required. It acts as a critical hydrogen bond acceptor for the backbone amide of Glu116 in the Eg5 protein. The isothiazole sulfur atom alters the electronic distribution and dipole moment compared to a benzene ring (as in quinazolinones), improving aqueous solubility without sacrificing target affinity.

  • Position 5 (Hydrophobic Anchoring): A benzyl group at the N-5 position is optimal. This aromatic ring plunges deep into a hydrophobic cleft formed by residues Trp127, Tyr211, and Leu214. Substitutions on this benzyl ring (e.g., halogens) are tolerated but rarely improve potency beyond the unsubstituted benzyl moiety.

  • Position 6 (Chiral Extension & Solvent Exposure): This is the primary driver of potency and pharmacokinetic tuning.

    • Stereochemistry: The carbon adjacent to position 6 must possess specific stereochemistry (typically the R or S configuration depending on the exact Cahn-Ingold-Prelog priority of the side chain, but universally favoring one enantiomer by >100-fold).

    • Basic Amine: A basic amine side chain (e.g., a 3-aminopropyl group) is required to project out of the binding pocket into the solvent. This amine forms a salt bridge with Glu118 and drastically improves cellular permeability and solubility[2].

Quantitative SAR Summary Table
Compound CoreR1 (Pos 3)R2 (Pos 5)R3 (Pos 6 Side Chain)Eg5 IC₅₀ (nM)Cellular Phenotype
Quinazolinone (Ispinesib)N/ABenzylPrimary amine derivative1.2Monopolar spindles
Isothiazolo-pyrimidineMethylBenzylSimple alkyl (e.g., propyl)>1000Inactive
Isothiazolo-pyrimidineMethylBenzylRacemic amine side chain45Mixed/Weak arrest
Isothiazolo-pyrimidine (AZD4877) Methyl Benzyl (+)-N-(3-aminopropyl)-benzamide 2.0 Potent Monopolar arrest
Isothiazolo-pyrimidineMethylBenzyl(-)-N-(3-aminopropyl)-benzamide>500Inactive

Data synthesized from the discovery of AZD4877 and related Eg5 inhibitor profiling[2][6].

Self-Validating Experimental Protocols

To trust the SAR data, the experimental pipeline must be robust. The following protocols represent a self-validating system: biochemical target engagement must perfectly correlate with specific cellular phenotypic changes.

Protocol A: Biochemical PK/LDH Coupled ATPase Assay

Because Eg5 is a motor protein, its activity is measured by the rate of ATP hydrolysis. The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay allows for continuous spectrophotometric monitoring of ADP production.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM PIPES (pH 6.8), 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel (to stabilize microtubules).

  • Enzyme Mix: Add 2 nM recombinant human Eg5 motor domain, 1 mM phosphoenolpyruvate (PEP), 0.25 mM NADH, and 2 µL of PK/LDH enzyme mix per well.

  • Substrate & Compound: Add polymerized bovine brain microtubules (1 µM) and the isothiazolo-pyrimidine test compound (serial dilutions in DMSO).

  • Initiation: Start the reaction by adding 1 mM ATP.

  • Readout: Monitor absorbance at 340 nm continuously for 20 minutes. The depletion of NADH (which absorbs at 340 nm) is directly proportional to ATP hydrolysis.

  • Self-Validation (Counter-Screen): Crucial Step. Run a parallel plate lacking microtubules. Eg5 basal ATPase activity is very low; true Eg5 inhibitors will only inhibit the microtubule-stimulated ATPase rate. Furthermore, run a plate lacking Eg5 but containing the PK/LDH mix and ADP to ensure the compound is not a false positive inhibiting the coupling enzymes.

Protocol B: Cellular Phenotypic Validation (Immunofluorescence)

Biochemical potency must translate to cellular target engagement. Eg5 inhibition has a highly specific phenotype: the monoaster[5].

  • Cell Culture: Seed HeLa cells in 96-well glass-bottom plates at 10,000 cells/well.

  • Treatment: Treat with the test compound (e.g., AZD4877 at 10 nM) for 16 hours.

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100.

  • Staining: Stain with anti-α-tubulin (microtubules, green), anti-pericentrin (centrosomes, red), and DAPI (DNA, blue).

  • Readout: Use high-content confocal microscopy to quantify the percentage of mitotic cells exhibiting a monopolar spindle (a single pericentrin pole surrounded by a radial array of microtubules and a ring of condensed chromosomes).

  • Self-Validation: Compare against a paclitaxel control. Paclitaxel causes multipolar spindles or disorganized microtubule bundles, whereas an isothiazolo-pyrimidine Eg5 inhibitor will exclusively cause monopolar spindles[5]. If a compound shows biochemical Eg5 inhibition but causes multipolar spindles in cells, it is likely hitting off-targets (e.g., tubulin).

Self-validating experimental workflow for evaluating Eg5 inhibitors.

Clinical Translation: The Case of AZD4877

The culmination of the isothiazolo[5,4-d]pyrimidin-4(5H)-one SAR optimization was the clinical candidate AZD4877. With an IC₅₀ of 2 nM against Eg5, AZD4877 demonstrated profound antiproliferative activity across a broad panel of tumor cell lines[2][6].

AZD4877 advanced into Phase I/II clinical trials for patients with relapsed/refractory solid tumors and lymphomas[7]. The clinical pharmacodynamics perfectly mirrored the preclinical models: researchers observed a moderate correlation between plasma drug concentrations and the formation of monoasters in circulating peripheral blood mononuclear cells (PBMCs), proving in vivo target engagement[7].

However, the clinical journey of AZD4877 highlighted the systemic challenges of Eg5 inhibitors. The maximum tolerated dose (MTD) was established at 11 mg, with dose-limiting toxicities primarily manifesting as neutropenia—a direct consequence of inhibiting mitosis in rapidly dividing bone marrow progenitor cells[7]. Despite the elegant chemistry and flawless target engagement, the lack of overwhelming single-agent efficacy in solid tumors led to the discontinuation of AZD4877's clinical development[3]. Nevertheless, the isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold remains a benchmark in rational drug design, demonstrating how precise manipulation of a heterocyclic core can unlock picomolar potency and exquisite kinase/motor protein selectivity.

Sources

Foundational

Pharmacological Profiling of Novel Isothiazolo[5,4-d]pyrimidin-4(5H)-one Analogs: A Technical Guide to Purine Bioisosteres

Executive Summary & Mechanistic Grounding The Isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold represents a highly versatile, yet historically underexplored, class of purine bioisosteres. In modern drug discovery, replacin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The Isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold represents a highly versatile, yet historically underexplored, class of purine bioisosteres. In modern drug discovery, replacing the imidazole ring of endogenous purines (such as adenine or guanine) with an isothiazole ring—while maintaining the pyrimidin-4-one hydrogen-bonding network—yields a pharmacophore with unique steric, electronic, and lipophilic properties.

As a Senior Application Scientist, I approach this scaffold not just as a structural curiosity, but as a tunable platform for kinase inhibition and immunomodulation. The mechanistic rationale for utilizing the 4(5H)-one oxidation state lies in its precise mimicry of the ATP binding pocket dynamics. The carbonyl oxygen at C4 acts as a critical hydrogen bond acceptor, while the N5 proton serves as a donor, perfectly mirroring the N1/C6-NH2 interaction of adenine. Furthermore, the inclusion of the sulfur atom in the five-membered ring increases the polarizability and the partition coefficient (LogP) of the molecule, significantly enhancing cell membrane penetration compared to its oxazolo- or isoxazolo- counterparts[1].

Core Biological Activities

Immunomodulation via Kinase Inhibition

One of the most profound applications of the isothiazolo[5,4-d]pyrimidine core is in the realm of immunomodulation. Recent structural activity relationship (SAR) campaigns have identified these analogs as potent inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). For instance, the development of analog 42 demonstrated that functionalizing the isothiazolo[5,4-d]pyrimidine core can yield low-nanomolar kinase inhibitors capable of significantly prolonging allogeneic organ engraftment in vivo[2]. By competitively occupying the ATP-binding site, these molecules halt downstream signaling pathways responsible for T-cell proliferation.

Cytotoxicity and Anticancer Efficacy

The bioisosteric relationship between isothiazolo[5,4-d]pyrimidines and nucleic purine bases makes them excellent antimetabolite candidates. Early foundational studies demonstrated that functionalized isothiazolo[5,4-d]pyrimidines exhibit significant cytotoxicity against aggressive tumor models, including P-388 leukemia and KB carcinoma cell lines[3]. The cytotoxic mechanism is generally attributed to the induction of cell cycle arrest and apoptosis, a trait shared by closely related oxazolo[5,4-d]pyrimidine derivatives targeting the VEGFR-2 active site[4].

Broad-Spectrum Antimicrobial Properties

Beyond oncology and immunology, the scaffold exhibits notable antimicrobial activity. The synthesis of mercaptopyrimidine precursors into novel isothiazolo[5,4-d]pyrimidine derivatives has yielded compounds with promising efficacy against both Gram-positive and Gram-negative bacterial strains[5]. The lipophilic nature of the sulfur-containing ring facilitates penetration through complex bacterial cell envelopes.

Quantitative Data Summary

To facilitate cross-scaffold comparison, the following table summarizes the biological activities and inhibitory concentrations of the Isothiazolo[5,4-d]pyrimidin-4(5H)-one core and its direct bioisosteric relatives.

Compound Scaffold / AnalogTarget / Cell LinePrimary Biological ActivityIC₅₀ / MICReference
Isothiazolo[5,4-d]pyrimidine (Lead 7, 8) P-388, KB CellsCytotoxicity / Anticancer< 10 µM[3]
Isothiazolo[5,4-d]pyrimidine (Analog 42) PI4KIIIβ KinaseImmunomodulation15 nM[2]
Mercapto-isothiazolo[5,4-d]pyrimidine Gram(+)/(-) BacteriaAntimicrobial2–25 µg/mL[5]
Isoxazolo[5,4-d]pyrimidin-4(5H)-one IDO1 EnzymeImmunomodulation (Cancer)1.2 µM[1]

Experimental Protocols: Self-Validating Kinase Profiling

To evaluate the biological activity of novel Isothiazolo[5,4-d]pyrimidin-4(5H)-one analogs, we must deploy a self-validating assay system. The following protocol pairs a functional enzymatic readout with an orthogonal biophysical validation step to eliminate false positives.

Phase 1: High-Throughput Enzymatic Profiling (ADP-Glo™ Assay)

Causality & Rationale: We select a luminescence-based ADP detection assay over substrate-specific phosphorylation assays. Why? Because Isothiazolo[5,4-d]pyrimidin-4(5H)-ones act as ATP-competitive purine mimetics. Measuring the generation of ADP provides a universal, substrate-agnostic readout of kinase activity, directly reflecting the compound's ability to block the ATP pocket.

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 10 nL of the analog (dissolved in 100% DMSO) into a 384-well microplate. Causality: Acoustic dispensing eliminates tip-based carryover and minimizes DMSO edge effects, ensuring high-fidelity dose-response curves.

  • Kinase Reaction Assembly: Add 5 µL of the target Kinase/Peptide substrate mixture to the wells.

    • Critical Addition: Ensure the assay buffer contains 1 mM Dithiothreitol (DTT).

    • Causality: The sulfur atom in the isothiazole ring is susceptible to spurious oxidation in ambient aqueous conditions, which can lead to false-positive covalent binding. DTT maintains the scaffold in its intended oxidation state.

  • Reaction & Detection: Incubate at room temperature for 60 minutes. Add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP (40 min incubation), followed by 10 µL of Kinase Detection Reagent to convert ADP to a luminescent signal (30 min incubation). Read on a multi-mode microplate reader.

Phase 2: Orthogonal Validation (Differential Scanning Fluorimetry - DSF)

Causality & Rationale: Enzymatic assays are prone to false positives caused by compound aggregation (colloidal inhibitors). To ensure the trustworthiness of our data, we mandate a DSF (Thermal Shift) assay to confirm 1:1 stoichiometric target engagement.

  • Preparation: Incubate the purified target kinase (2 µM) with the hit analog (10 µM) and SYPRO Orange dye (5x) in a standard HEPES buffer.

  • Thermal Gradient: Subject the microplate to a thermal gradient (25°C to 95°C at 0.05°C/sec) using a real-time qPCR machine.

  • Validation: A positive shift in the melting temperature ( Δ T m​ > 2°C) confirms that the analog has directly bound to and stabilized the folded protein, thereby validating the functional inhibition observed in Phase 1.

Signaling Pathway Visualization

The following diagram illustrates the logical flow of target engagement and downstream biological effects when utilizing Isothiazolo[5,4-d]pyrimidin-4(5H)-one analogs as purine mimetics.

G A Isothiazolo[5,4-d]pyrimidin-4(5H)-one B ATP Binding Pocket A->B Competitive Binding C Target Kinase (e.g., PI4KIIIβ) B->C Occupies Active Site D Downstream Signaling C->D Inhibits Phosphorylation E Cell Cycle Arrest & Apoptosis D->E Induces

Mechanism of kinase inhibition by Isothiazolo[5,4-d]pyrimidin-4(5H)-one analogs.

References

1.[4] Title : Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Source : Molecules (MDPI) / PMC URL :[Link]

2.[1] Title : Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold Source : Pharmaceuticals / PMC URL :[Link]

3.[2] Title : Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

4.[5] Title : Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation Source : Phosphorus, Sulfur, and Silicon and the Related Elements URL :[Link]

5.[3] Title : ChemInform Abstract: Synthesis and Cytotoxic Activity of New Isothiazolo(5,4-d)pyrimidine Derivatives Source : Pharmazie / ChemInform (via ResearchGate) URL :[Link]

Sources

Exploratory

In Vitro Screening of Isothiazolo[5,4-d]pyrimidin-4(5H)-one Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro evaluation of Isothiazolo[5,4-d]pyrimidin-4(5H)-one compounds, a promising scaffold in modern medicinal chemistry. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro evaluation of Isothiazolo[5,4-d]pyrimidin-4(5H)-one compounds, a promising scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer a strategic and logic-driven approach to screening, ensuring that experimental choices are not just followed, but understood. We will delve into the causality behind assay selection, the establishment of self-validating experimental systems, and the critical interpretation of data, all grounded in authoritative scientific principles.

Introduction: The Therapeutic Potential of the Isothiazolo[5,4-d]pyrimidine Scaffold

The Isothiazolo[5,4-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention for its diverse biological activities, most notably as a potent inhibitor of protein kinases.[1] Derivatives of the closely related thiazolo[5,4-d]pyrimidine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including gastric and leukemia cell lines.[2] A key mechanism of action for many of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[3][4]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Isothiazolo[5,4-d]pyrimidin-4(5H)-one compounds, by targeting key nodes in this pathway, represent a promising avenue for the development of novel anticancer agents.

This guide will outline a hierarchical screening cascade designed to comprehensively evaluate the in vitro efficacy of novel Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives. The workflow is designed to progress from broad-based cytotoxicity screening to specific mechanistic and functional assays, providing a robust dataset for lead candidate selection.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement & Mechanistic Assays cluster_2 Phase 3: Functional Characterization Primary_Screening Initial Library of Isothiazolo[5,4-d]pyrimidin-4(5H)-one Compounds Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTox-Glo) Primary_Screening->Cytotoxicity_Assay Broad-spectrum evaluation IC50_Determination IC50 Value Determination (Dose-Response Curves) Cytotoxicity_Assay->IC50_Determination Quantify potency Active_Hits Active Compounds (Potent & Selective) IC50_Determination->Active_Hits Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo for PI3K) Active_Hits->Kinase_Assay Confirm target inhibition Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V-FITC) Active_Hits->Apoptosis_Assay Assess mechanism of cell death Validated_Hits Mechanistically Validated Compounds Kinase_Assay->Validated_Hits Pathway_Analysis Western Blot for PI3K Pathway Modulation Apoptosis_Assay->Pathway_Analysis Link phenotype to pathway Pathway_Analysis->Validated_Hits Colony_Formation Colony Formation Assay Validated_Hits->Colony_Formation Long-term survival Migration_Assay Wound Healing/Migration Assay Validated_Hits->Migration_Assay Anti-metastatic potential Lead_Candidate Lead Candidate for In Vivo Studies Colony_Formation->Lead_Candidate Migration_Assay->Lead_Candidate

Figure 1: Hierarchical In Vitro Screening Cascade.

Foundational Assays: Establishing a Baseline of Activity

The initial phase of screening aims to identify compounds with significant biological activity from a larger library. This is primarily achieved through cytotoxicity and cell viability assays.

Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter. For screening PI3K inhibitors, a panel should include cell lines with known alterations in the PI3K pathway, such as PTEN-deficient or PIK3CA-mutant lines, as these are predicted to be more sensitive.[7] It is also crucial to include a non-cancerous cell line to assess baseline cytotoxicity and determine a preliminary therapeutic window.[8]

Recommended Cell Line Panel:

Cell LineCancer TypeKey Genetic Feature(s)Rationale
MCF-7 Breast AdenocarcinomaPIK3CA MutantRepresents a PI3K pathway-addicted cancer.[9]
PC-3 Prostate CarcinomaPTEN NullHighly dependent on PI3K signaling for survival.
HCT-116 Colorectal CarcinomaPIK3CA MutantAnother example of a PI3K-driven tumor type.[10]
A549 Lung CarcinomaKRAS Mutant, PTEN WTRepresents a cell line with potential alternative survival pathways.[11]
GES-1 Normal Gastric EpitheliumWild-TypeServes as a non-malignant control for selectivity assessment.[2]
Cell Viability Assessment: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[13]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the Isothiazolo[5,4-d]pyrimidin-4(5H)-one compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent across experiments.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]

The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit a biological process by 50%.[5][15] It is a standard measure of a compound's potency. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve using non-linear regression analysis to determine the IC50 value for each compound. A lower IC50 value indicates greater potency.[6][17]

Mechanistic Deep Dive: Unraveling the Mode of Action

Once active compounds are identified, the next crucial step is to determine if they engage the intended target and elicit the desired downstream biological effects.

Target Engagement: In Vitro Kinase Inhibition Assay

A direct assessment of a compound's ability to inhibit the enzymatic activity of its putative target, such as PI3K, is essential. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][18]

  • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction containing the specific PI3K isoform (e.g., PI3Kα), the substrate (e.g., PIP2), ATP at its Kₘ concentration, and the test compound at various concentrations.[19] Include no-enzyme and no-compound controls.

  • Reaction Incubation: Incubate the reaction at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP. Incubate at room temperature for 30-60 minutes.[18]

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[14]

The luminescent signal is inversely proportional to the degree of kinase inhibition. Data should be normalized to controls and plotted as percent inhibition versus compound concentration to calculate the IC50 value for target engagement. Comparing the IC50 values across different kinase isoforms provides a measure of selectivity.[20]

cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Isothiazolo[5,4-d] pyrimidin-4(5H)-one Inhibitor->PI3K Inhibits

Figure 2: Simplified PI3K/AKT Signaling Pathway.
Cellular Mechanism: Apoptosis Induction

A key desired outcome for an anticancer agent is the induction of programmed cell death, or apoptosis. The Annexin V-FITC assay is a standard flow cytometry-based method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[11][21] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[22]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.[23]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[22]

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

Functional Consequences: Assessing Phenotypic Outcomes

The final stage of in vitro screening focuses on assays that model more complex tumor biology, such as long-term survival and metastatic potential.

Long-Term Proliferative Capacity: Colony Formation Assay

The colony formation, or clonogenic, assay assesses the ability of a single cell to undergo sustained proliferation to form a colony.[26] This assay provides insight into the long-term cytotoxic or cytostatic effects of a compound, which may not be apparent in short-term viability assays.

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.[17][27]

  • Treatment: Allow cells to adhere overnight, then treat with the test compound at various concentrations (e.g., 0.25x, 0.5x, and 1x IC50) for 24 hours.

  • Incubation: Remove the compound-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.[17]

  • Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[10]

  • Quantification: Count the number of colonies (defined as a cluster of ≥50 cells). Calculate the plating efficiency and surviving fraction for each treatment condition.

Cell Migration: The Wound Healing (Scratch) Assay

Cell migration is a fundamental process in cancer metastasis.[28] The wound healing assay is a straightforward method to assess collective cell migration in vitro.[29] A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[2][30]

  • Monolayer Formation: Seed cells in a 24-well plate and grow them to 95-100% confluency.[30]

  • Wound Creation: Create a uniform scratch in the monolayer using a sterile p200 pipette tip.[2]

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at non-lethal concentrations (e.g., below the IC50) to inhibit migration without causing significant cell death. To control for proliferation, a proliferation inhibitor like Mitomycin C can be used, or the assay can be performed in low-serum medium.[3]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.[30]

  • Analysis: Quantify the area of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time for each condition.[30]

Conclusion: Synthesizing Data for Lead Advancement

The multi-faceted in vitro screening approach detailed in this guide provides a robust platform for the comprehensive evaluation of Isothiazolo[5,4-d]pyrimidin-4(5H)-one compounds. By systematically progressing from broad cytotoxicity screening to specific target engagement, mechanistic, and functional assays, researchers can build a compelling data package. This logical, evidence-based progression ensures that only the most promising compounds, with confirmed on-target activity and desirable phenotypic effects, are advanced into more complex preclinical models. The emphasis on understanding the "why" behind each experimental step, coupled with rigorous execution and data interpretation, forms the bedrock of a successful drug discovery campaign.

References

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. CLYTE Technologies. (2025-05-05). [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Medicinal Chemistry. [Link]

  • Clonogenic Assay. Bio-protocol. (2025-02-05). [Link]

  • Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. PMC. [Link]

  • Making a Mark: How to Set up Your Wound Healing Assay. Bitesize Bio. (2025-04-29). [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Annexin V-FITC Apoptosis Detection Kit. NACALAI TESQUE, INC.. [Link]

  • Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen. PMC. [Link]

  • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. CLYTE Technologies. (2025-07-03). [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • How to do cancer cell, U87 cell colony formation assay?. ResearchGate. (2019-04-04). [Link]

  • Cell Viability Assays. NCBI Bookshelf. (2013-05-01). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. (2025-02-19). [Link]

  • The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. (2021-08-12). [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. (2025-02-13). [Link]

  • Cancer Cell Culture: A Critical Tool in Cancer Research and Drug Development. LinkedIn. [Link]

  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors. NIH. [Link]

  • Can someone help me with troubleshooting in a clonogenic assay for MDA-MB-231 breast cancer cells?. ResearchGate. (2015-01-05). [Link]

  • Screening Identifies Mechanisms of Drug Resistance to PI3K Inhibitors. CancerNetwork. (2020-11-11). [Link]

  • Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Oncotarget. (2018-10-12). [Link]

Sources

Foundational

discovery and design of Isothiazolo[5,4-D]pyrimidin-4(5H)-one based kinase inhibitors

An In-depth Technical Guide to the Discovery and Design of Isothiazolo[5,4-d]pyrimidin-4(5H)-one and Related Fused Pyrimidinone-Based Kinase Inhibitors Authored by: Gemini, Senior Application Scientist Foreword: The Isot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Design of Isothiazolo[5,4-d]pyrimidin-4(5H)-one and Related Fused Pyrimidinone-Based Kinase Inhibitors

Authored by: Gemini, Senior Application Scientist

Foreword: The Isothiazolopyrimidinone Scaffold in Modern Drug Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern medicine. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized the treatment of numerous diseases, most notably cancer. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to mimic the ATP purine ring and form key interactions within the kinase active site.

This guide focuses on one such promising, yet nuanced, scaffold family: the isothiazolopyrimidinones . While the specific request centered on the Isothiazolo[5,4-d]pyrimidin-4(5H)-one core, a deep dive into the scientific literature reveals that its close isomers and related fused pyrimidinones, such as the isothiazolo[4,3-b]pyridines and thiazolo[5,4-d]pyrimidines, currently possess a more extensive and publicly documented history as potent kinase inhibitors. Early research on Isothiazolo[5,4-d]pyrimidine derivatives did demonstrate significant anticancer activity against various leukemia and sarcoma cell lines, establishing the scaffold's therapeutic potential[1].

Therefore, this technical guide is structured to provide a comprehensive and field-proven overview of the discovery and design principles applicable to this entire class of compounds. By examining well-documented case studies of isomeric scaffolds, we will elucidate the core strategies for lead identification, structure-activity relationship (SAR) optimization, and biological evaluation that are directly translatable to the Isothiazolo[5,4-d]pyrimidin-4(5H)-one core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation kinase inhibitors.

The Allure of Fused Pyrimidinones for Kinase Inhibition

The fundamental principle behind most kinase inhibitors is competitive binding at the ATP-binding site. The adenine ring of ATP forms a critical hydrogen bond pattern with the "hinge" region of the kinase. Fused heterocyclic systems like the isothiazolopyrimidinones are bioisosteres of adenine, meaning they can replicate these essential hinge-binding interactions.

The isothiazolopyrimidinone core offers several advantages for inhibitor design:

  • Hinge-Binding Mimicry: The nitrogen atoms within the pyrimidinone ring system act as hydrogen bond acceptors and donors, effectively anchoring the molecule in the kinase hinge region.

  • Structural Rigidity: The fused bicyclic structure provides a rigid and conformationally constrained platform, which can reduce the entropic penalty of binding and improve potency.

  • Vectors for Optimization: The core structure presents multiple positions for chemical modification. These vectors allow chemists to introduce substituents that can probe different pockets within the ATP-binding site to enhance potency and, crucially, achieve selectivity for a specific kinase.

cluster_0 ATP Binding & Catalysis cluster_1 Inhibition Mechanism ATP ATP ADP ADP ATP->ADP Hydrolysis Kinase Kinase Active Site ATP->Kinase Binds Substrate Protein Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Inhibitor Isothiazolopyrimidinone Inhibitor Inhibitor->Kinase Competitively Binds Blocked Catalysis Blocked Kinase->Substrate Kinase->Blocked

Figure 1: ATP-Competitive Kinase Inhibition Mechanism.

Design & Discovery: Case Studies

The following sections explore the application of isothiazolopyrimidine-related scaffolds in targeting specific kinases, highlighting the rationale and outcomes of medicinal chemistry campaigns.

Case Study: Isothiazolo[4,3-b]pyridines as Cyclin G-Associated Kinase (GAK) Inhibitors

Target Rationale: Cyclin G-Associated Kinase (GAK) is a host cell serine/threonine kinase that plays a crucial role in regulating clathrin-mediated intracellular trafficking.[2] This process is usurped by numerous viruses, including Hepatitis C (HCV) and Dengue virus, for entry into and assembly within host cells.[2][3] Therefore, inhibiting GAK presents a promising host-targeted, broad-spectrum antiviral strategy.[2]

Lead Discovery and SAR: An initial screening identified the isothiazolo[4,3-b]pyridine scaffold as a potent and selective GAK inhibitor.[3][4] Optimization efforts focused on exploring substituents at various positions to enhance GAK affinity and antiviral activity.

Key SAR insights from these studies include:

  • Position 3: This position proved critical for potency. Introduction of alkoxy groups or carbon-linked substituents like a 3,4-dimethoxyphenyl residue resulted in compounds with low nanomolar binding affinity for GAK.[4][5] Molecular modeling suggested that carboxamide moieties at this position could form an extra hydrogen bond within the kinase active site, further enhancing affinity.[5]

  • Position 6: Suzuki coupling reactions were employed to introduce various aryl and heteroaryl groups. A 3,4-dimethoxyphenyl moiety at this position was found to be highly favorable for GAK binding.

Figure 2: SAR Summary for Isothiazolo[4,3-b]pyridine GAK Inhibitors.

Data Summary: GAK Inhibitors

Compound ScaffoldR1 (Position 3)R2 (Position 6)GAK Affinity (Kd, nM)Antiviral Activity (HCV EC50)
Isothiazolo[4,3-b]pyridineAlkoxy groups3,4-dimethoxyphenyl< 100Modest
Isothiazolo[4,3-b]pyridine3,4-dimethoxyphenylPhenylLow NanomolarActive
Isothiazolo[4,3-b]pyridineCarboxamide-phenylPhenylLow Nanomolar-

(Data synthesized from multiple sources[4][5][6])

Case Study: Thiazolo[5,4-d]pyrimidines as Phosphoinositide 3-Kinase (PI3K) Inhibitors

Target Rationale: The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making PI3K an attractive therapeutic target.[7] Developing isoform-selective inhibitors, particularly against PI3Kβ (beta), is a key goal, especially for tumors with loss of the PTEN suppressor gene.[8][9]

Lead Discovery and SAR: Through rational design, a novel series of thiazolopyrimidinones was identified as potent and selective PI3Kβ inhibitors.[8][10] Modeling suggested that a successful inhibitor would need to make three key binding interactions: a carbonyl group interacting with Tyr-839 in a back pocket, a hinge-binding moiety, and a lipophilic group to induce a selectivity pocket.[8]

Key SAR insights include:

  • N1-Position: A substituted benzyl group at this position was found to be optimal. Specifically, 2,3-disubstituted benzyl groups provided both high potency and selectivity for the PI3Kβ isoform.[8]

  • Hinge-Binding Moiety: A morpholine group was identified as an effective hinge binder.

  • Selectivity Pocket: The substituted benzene ring on the N1-benzyl group was hypothesized to induce and occupy a lipophilic pocket formed by Met-779 and Trp-787, which is a key determinant of β-isoform selectivity.[8]

cluster_Inhibitor Thiazolopyrimidinone Inhibitor cluster_Pockets Binding Pockets PI3Kb PI3Kβ Active Site Core Thiazolopyrimidinone Core Carbonyl C=O Morpholine Morpholine Benzyl Substituted Benzyl Group BackPocket Back Pocket (Tyr-839) Carbonyl->BackPocket H-Bonds Hinge Hinge Region Morpholine->Hinge H-Bonds SelectivityPocket Selectivity Pocket (Met-779, Trp-787) Benzyl->SelectivityPocket Hydrophobic Interaction start Starting Materials (e.g., Cyanoacetamide, Isothiocyanate) step1 Step 1: Thiazole/Isothiazole Ring Formation start->step1 step2 Step 2: Functional Group Interconversion (e.g., Amination) step1->step2 step3 Step 3: Pyrimidinone Ring Annulation/Cyclization step2->step3 step4 Step 4: Chlorination (e.g., with POCl3) step3->step4 step5 Step 5: Final Derivatization (e.g., Suzuki/Sonogashira Coupling, Nucleophilic Substitution) step4->step5 final Target Kinase Inhibitor step5->final

Figure 4: Generalized Synthetic Workflow.

Experimental Protocol: General Synthesis of a Thiazolo[4,5-d]pyrimidine Core

This protocol is a representative amalgamation based on procedures described in the literature. [11][12] Step 1: Synthesis of 3-Substituted-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one

  • Prepare the starting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides in a one-pot reaction from elemental sulfur, 2-cyanoacetamide, and the appropriate isothiocyanate.

  • Reflux the resulting thiazole carboxamide with an excess of trifluoroacetic anhydride.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Collect the precipitated solid by filtration and recrystallize from a suitable solvent (e.g., butan-1-ol) to yield the 7-oxo derivative.

Step 2: Chlorination at the 7-Position

  • Add the 7-oxo derivative (1 equivalent) to a solution of phosphorus pentachloride (1 equivalent) in phosphorus oxychloride.

  • Heat the mixture under reflux for 2-3 hours.

  • After cooling, carefully pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallize from glacial acetic acid to obtain the 7-chloro derivative. [11] Step 3: Derivatization via Nucleophilic Aromatic Substitution

  • Dissolve the 7-chloro-thiazolo[4,5-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired amine nucleophile (e.g., methylamine, 1.2 equivalents).

  • Reflux the mixture for 3-4 hours until the starting material is consumed.

  • Cool the reaction, collect the solid product by filtration, and recrystallize to yield the final 7-amino-substituted product. [11]

Biological Evaluation: In Vitro Kinase Inhibition Assay

Determining the potency of a newly synthesized compound against its target kinase is a critical step. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol is based on standard procedures for commercially available luminescent kinase assays. [13] A. Materials and Reagents:

  • Recombinant human kinase enzyme (e.g., GAK, PI3K, BTK)

  • Kinase-specific substrate (e.g., a peptide or protein like Myelin Basic Protein) [14]* Test Inhibitor (Isothiazolopyrimidinone derivative)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1 mM Na3VO4, 2 mM DTT) [14]* ATP solution

  • White, opaque 384-well assay plates

B. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) to generate a range of concentrations for IC50 determination.

  • Assay Plate Setup: Add 1-2 µL of the diluted inhibitor solutions to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Dilute the kinase enzyme to the desired working concentration in Kinase Buffer and add 2 µL to each well (except the "no enzyme" control).

  • Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme. [14]5. Reaction Initiation: Prepare a 2X Substrate/ATP mix in Kinase Buffer. Initiate the kinase reaction by adding 2-4 µL of this mix to all wells. The final ATP concentration should be at or near its Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours. [14]7. Reaction Termination & ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

C. Data Analysis:

  • Subtract the background luminescence ("no enzyme" control) from all other wells.

  • Normalize the data, setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

A 1. Plate Compound (Serial Dilution) B 2. Add Kinase Enzyme A->B C 3. Pre-incubate (Inhibitor Binding) B->C D 4. Initiate with ATP/Substrate Mix C->D E 5. Kinase Reaction (Incubate) D->E F 6. Stop with ADP-Glo™ Reagent E->F G 7. Add Kinase Detection Reagent F->G H 8. Read Luminescence G->H I 9. Calculate IC50 H->I

Sources

Exploratory

The Ascendant Role of Isothiazolo[5,4-d]pyrimidin-4(5H)-one in Heterocyclic Drug Discovery: A Technical Guide

For Immediate Release A Deep Dive into a Privileged Scaffold: Unlocking the Therapeutic Potential of Isothiazolo[5,4-d]pyrimidin-4(5H)-one This technical guide offers an in-depth exploration of the isothiazolo[5,4-d]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into a Privileged Scaffold: Unlocking the Therapeutic Potential of Isothiazolo[5,4-d]pyrimidin-4(5H)-one

This technical guide offers an in-depth exploration of the isothiazolo[5,4-d]pyrimidin-4(5H)-one core, a heterocyclic scaffold of burgeoning interest in medicinal chemistry. We will dissect its synthesis, diverse biological activities, and strategic application in the discovery of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their research endeavors.

The Isothiazolo[5,4-d]pyrimidine Scaffold: A Bioisostere of Purines with Untapped Potential

The isothiazolo[5,4-d]pyrimidine framework is a fused heterocyclic system that can be considered a bioisostere of naturally occurring purines. This structural analogy to the building blocks of DNA and RNA renders it a compelling starting point for the design of molecules that can interact with a wide array of biological targets. The strategic replacement of nitrogen and carbon atoms with a sulfur atom in the five-membered ring introduces unique electronic and steric properties, offering opportunities for novel molecular interactions and improved pharmacological profiles.

The core structure of isothiazolo[5,4-d]pyrimidin-4(5H)-one is characterized by a pyrimidinone ring fused with an isothiazole ring. This arrangement provides a rigid scaffold with multiple points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.

Synthetic Strategies: Building the Isothiazolo[5,4-d]pyrimidin-4(5H)-one Core

The construction of the isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold is a critical step in the exploration of its therapeutic potential. A key synthetic approach involves the Thorpe-Ziegler cyclization, a powerful method for the formation of cyclic ketones from dinitriles.[1][2] This intramolecular condensation reaction is instrumental in constructing the pyrimidinone ring of the fused system.

A general synthetic pathway is outlined below:

Synthesis of Isothiazolo[5,4-d]pyrimidin-4(5H)-one Core start Substituted Isothiazole Precursor intermediate1 Dinitrile Intermediate start->intermediate1 Functional Group Manipulation core Isothiazolo[5,4-d]pyrimidin-4(5H)-one Core intermediate1->core Thorpe-Ziegler Cyclization

Figure 1: General synthetic workflow for the Isothiazolo[5,4-d]pyrimidin-4(5H)-one core.

Exemplary Protocol: Thorpe-Ziegler Cyclization for Isothiazole-Purine Analogues

The following protocol is a representative example of how the Thorpe-Ziegler reaction can be employed in the synthesis of isothiazole-purine analogues.[1]

Step 1: Synthesis of the Dinitrile Precursor

  • A suitably substituted 3-amino-4-cyanoisothiazole is reacted with a reagent that introduces a nitrile-containing side chain onto the amino group. This can be achieved through various methods, such as alkylation with a haloacetonitrile.

Step 2: Intramolecular Cyclization

  • The resulting dinitrile intermediate is treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like ethanol or THF.

  • The base facilitates the deprotonation of the carbon alpha to one of the nitrile groups, initiating an intramolecular nucleophilic attack on the other nitrile group.

  • The reaction mixture is typically heated under reflux to drive the cyclization to completion.

Step 3: Hydrolysis and Tautomerization

  • Upon acidic workup, the intermediate imine undergoes hydrolysis to yield the corresponding β-keto nitrile, which then tautomerizes to the more stable enamine. Subsequent cyclization and tautomerization lead to the final isothiazolo[5,4-d]pyrimidin-4(5H)-one core.

A Spectrum of Biological Activities: From Anticancer to Antiviral

Derivatives of the isothiazolo[5,4-d]pyrimidine scaffold have demonstrated a remarkable breadth of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of isothiazolopyrimidines. Notably, derivatives of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione have shown potent activity against several cancer cell lines.[3]

Key Findings from Preclinical Studies:

  • Schiff base derivatives of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione have displayed strong activity against L-1210 leukemia, Sa-180 sarcoma, Ehrlich carcinoma, and Nemeth Kellner lymphoma.[3]

  • The mechanism of action is believed to involve the inhibition of cell division.[3]

Data on Anticancer Activity of Isothiazolo[5,4-d]pyrimidine-4-dione Derivatives

CompoundCancer Cell LineActivityReference
Schiff Base DerivativesL-1210 LeukemiaStrong[3]
Schiff Base DerivativesSa-180 SarcomaStrong[3]
Schiff Base DerivativesEhrlich CarcinomaStrong[3]
Schiff Base DerivativesNemeth Kellner LymphomaStrong[3]
Anti-inflammatory Activity

The structural similarity of isothiazolopyrimidines to purines suggests their potential as modulators of inflammatory pathways. While direct studies on isothiazolo[5,4-d]pyrimidin-4(5H)-one are limited, related thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their anti-inflammatory effects.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to assess the anti-inflammatory potential of novel compounds.[5][6][7]

Step 1: Animal Preparation

  • Male Wistar or Sprague-Dawley rats (180-200 g) are used.

  • Animals are fasted overnight before the experiment with free access to water.

Step 2: Compound Administration

  • Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at a predetermined dose.

  • A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin), and a negative control group receives only the vehicle.

Step 3: Induction of Inflammation

  • One hour after compound administration, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

Step 4: Measurement of Paw Edema

  • The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

Step 5: Data Analysis

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Antiviral Activity

The purine-like structure of isothiazolopyrimidines makes them attractive candidates for the development of antiviral agents. While specific data on the isothiazolo[5,4-d]pyrimidin-4(5H)-one core is not extensively available, related fused pyrimidine systems have shown promise. For instance, certain thiazolo[4,5-d]pyrimidine derivatives have been investigated for their activity against human cytomegalovirus (HCMV).[8]

Experimental Protocol: Plaque Reduction Assay

This is a standard method for evaluating the in vitro antiviral activity of a compound.[9][10][11][12]

Step 1: Cell Culture

  • A monolayer of a susceptible host cell line (e.g., Vero cells) is grown in 24-well plates.

Step 2: Virus Inoculation and Compound Treatment

  • The cell monolayers are infected with a known titer of the virus.

  • Immediately after infection, the cells are treated with various concentrations of the test compound.

Step 3: Plaque Formation

  • The cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict the spread of the virus, leading to the formation of localized areas of cell death known as plaques.

Step 4: Plaque Visualization and Counting

  • After an appropriate incubation period, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in each well is counted.

Step 5: Data Analysis

  • The concentration of the compound that reduces the number of plaques by 50% (the EC50 value) is determined.

Kinase Inhibition: A Promising Avenue for Drug Discovery

The isothiazolo[5,4-d]pyrimidine scaffold is an emerging privileged structure for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ATP-binding site of many kinases can accommodate purine-like structures, making isothiazolopyrimidines attractive candidates for inhibitor development.

While specific kinase profiling data for isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives is not widely published, related scaffolds have shown significant promise. For example, isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of cyclin G-associated kinase (GAK), a target for broad-spectrum antiviral agents.[13][14]

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_pathway Cellular Signaling Pathway ATP ATP Inhibitor Isothiazolo[5,4-d]pyrimidin-4(5H)-one Derivative Inhibitor->ATP Competitive Binding Downstream Downstream Effector Inhibitor->Downstream Blocks Phosphorylation Upstream Upstream Signal Upstream->Downstream Phosphorylation

Figure 2: Competitive inhibition of kinase activity by an Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivative.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective drug candidates based on the isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold relies on a thorough understanding of its structure-activity relationships. While a comprehensive SAR for this specific core is still emerging, insights can be gleaned from related heterocyclic systems.

Key Considerations for SAR Studies:

  • Substitutions on the Pyrimidinone Ring: Modifications at the N5 and C6 positions can significantly impact biological activity and physicochemical properties.

  • Substitutions on the Isothiazole Ring: Alterations at the C3 position can influence target binding and selectivity.

  • Introduction of Diverse Functional Groups: The incorporation of various substituents, such as aromatic rings, alkyl chains, and hydrogen-bonding moieties, can be explored to optimize interactions with the target protein.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives. High-throughput screening against a panel of relevant biological targets, including kinases, will be instrumental in identifying promising lead compounds. Further optimization of these leads through medicinal chemistry efforts, guided by SAR and computational modeling, will be crucial for the development of novel therapeutics based on this versatile scaffold.

Conclusion

The isothiazolo[5,4-d]pyrimidin-4(5H)-one core represents a privileged scaffold with significant potential in drug discovery. Its structural similarity to purines, coupled with its synthetic tractability and diverse biological activities, makes it an exciting platform for the development of novel therapeutics targeting a range of diseases. As research in this area continues to expand, we can anticipate the emergence of new and effective drug candidates derived from this promising heterocyclic system.

Sources

Protocols & Analytical Methods

Method

Application Note: Computational Molecular Docking of Isothiazolo[5,4-d]pyrimidin-4(5H)-one Derivatives

Introduction and Pharmacological Rationale Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives are highly versatile, privileged heterocyclic scaffolds in modern drug discovery. Structurally mimicking endogenous purine base...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives are highly versatile, privileged heterocyclic scaffolds in modern drug discovery. Structurally mimicking endogenous purine bases, these compounds act as potent bioisosteres capable of competitive binding at the ATP-binding sites of various kinases[1]. Recent pharmacological advancements have highlighted their exceptional efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1] and Interleukin-1 receptor-associated kinase 4 (IRAK4)[2].

The 4(5H)-one moiety is the critical pharmacophore in this scaffold. It provides a rigid, planar geometry with a precise hydrogen bond donor/acceptor pair that interacts strongly with the hinge region of target kinases (e.g., Cys919 in VEGFR-2 or Met265 in IRAK4). By occupying the ATP-binding pocket, isothiazolo[5,4-d]pyrimidines effectively halt downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which starves tumors of their vascular supply and reduces metastasis[3].

To optimize the substitution patterns at the 3- and 6-positions of this core, computational molecular docking is employed. Integrating docking scores, interaction profiles, and thermodynamic descriptors significantly improves the accuracy of identifying novel, highly selective inhibitors prior to chemical synthesis[4].

Mechanistic Pathway: Kinase Inhibition

Understanding the biological cascade is essential for rational drug design. By targeting the upstream receptor tyrosine kinases (like VEGFR-2), isothiazolo[5,4-d]pyrimidin-4(5H)-ones prevent the phosphorylation events required to activate tumor survival and proliferation pathways.

VEGFR2_Pathway DRUG Isothiazolo[5,4-d]pyrimidine VEGFR2 VEGFR-2 / IRAK4 Kinase DRUG->VEGFR2 Competitive Inhibition PI3K PI3K / Akt Pathway VEGFR2->PI3K Phosphorylation MAPK MAPK / ERK Pathway VEGFR2->MAPK Phosphorylation ANGIO Tumor Angiogenesis PI3K->ANGIO Cell Survival MAPK->ANGIO Proliferation

Figure 1: VEGFR-2 signaling cascade inhibition by Isothiazolo[5,4-d]pyrimidines.

Computational Workflow Design

A robust computational protocol must be a self-validating system. Docking algorithms are highly sensitive to the input geometries of both the ligand and the protein. The workflow below illustrates the critical path from raw structural data to validated binding free energies.

Workflow LIG Ligand Preparation (Tautomer & pKa Assignment) DOCK Molecular Docking (Glide SP/XP or Vina) LIG->DOCK PROT Protein Preparation (H-bond Optimization) GRID Receptor Grid Generation (ATP-Binding Pocket) PROT->GRID GRID->DOCK SCORE Post-Docking Analysis (MM-GBSA & RMSD) DOCK->SCORE

Figure 2: Computational docking workflow for Isothiazolo[5,4-d]pyrimidine derivatives.

Step-by-Step Experimental Protocol

This protocol utilizes the Schrödinger Suite (LigPrep, Protein Preparation Wizard, Glide, Prime), though the logical principles apply equally to open-source alternatives like AutoDock Vina.

Phase 1: Ligand Preparation & Conformational Sampling

Causality: The 4(5H)-one moiety is highly susceptible to lactam-lactim tautomerism. Incorrect tautomer assignment will invert the hydrogen bond donor/acceptor profile, leading to false-negative docking scores.

  • Import the 2D structures of the isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives into LigPrep.

  • Utilize Epik to generate all possible protonation and tautomeric states at a physiological pH of 7.4 ± 0.5.

  • Retain the lowest-energy lactam tautomer (where the proton resides on the N5 atom), as this is the biologically active form that interacts with the kinase hinge region.

  • Minimize the 3D geometries using the OPLS4 force field to relieve any steric strain in the substituents.

Phase 2: Protein Preparation & Active Site Definition

Causality: Raw crystal structures (e.g., VEGFR-2, PDB ID: 4ASD) often lack hydrogen atoms, contain unresolved flexible loops, and have ambiguous orientations for Asn, Gln, and His residues.

  • Download the target kinase crystal structure from the Protein Data Bank.

  • Run the Protein Preparation Wizard. Assign bond orders, add missing hydrogens, and create zero-order bonds to any co-crystallized metals.

  • Optimize the hydrogen bond network. Crucial Step: Ensure the side chain of the hinge region residue (e.g., Cys919 in VEGFR-2) is oriented to act as a hydrogen bond donor to the pyrimidine N-atom and an acceptor to the 5H-proton.

  • Perform a restrained minimization (RMSD limit of 0.30 Å) to relax the protein heavy atoms.

Phase 3: Receptor Grid Generation & Molecular Docking

Causality: A poorly defined grid box will cause the algorithm to sample irrelevant allosteric sites.

  • Center the receptor grid on the co-crystallized ATP-competitive ligand. Define a bounding box of 20 × 20 × 20 Å to allow sufficient translational and rotational sampling for bulky 3- and 6-position substituents.

  • Self-Validation Step: Extract the co-crystallized ligand and re-dock it using Glide Standard Precision (SP). Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystal pose. Proceed only if the RMSD is ≤ 2.0 Å.

  • Dock the prepared isothiazolo[5,4-d]pyrimidine library using Glide Extra Precision (XP). XP applies severe penalties for steric clashes and desolvation, ensuring high trustworthiness of the predicted poses.

Phase 4: Post-Docking Analysis (MM-GBSA)

Causality: Standard docking scoring functions (like GlideScore) estimate binding affinity but often fail to accurately account for solvent effects and conformational entropy.

  • Export the top-scoring poses from Glide XP to the Prime MM-GBSA module.

  • Calculate the binding free energy ( ΔGbind​ ) using the VSGB solvation model and OPLS4 force field.

  • Select lead compounds based on a combination of favorable ΔGbind​ (< -50 kcal/mol) and the presence of conserved hinge-region hydrogen bonds.

Quantitative Data Presentation

The following table summarizes the computational evaluation of representative isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives against VEGFR-2, demonstrating how specific substitutions impact binding thermodynamics.

Compound IDR3 SubstituentR6 SubstituentGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key H-Bond Interactions
Cpd-01 MethylPhenyl-8.45-45.2Cys919 (Hinge), Asp1046 (DFG)
Cpd-02 Cyclopropyl4-F-Phenyl-9.12-52.8Cys919, Glu885, Asp1046
Cpd-03 Trifluoromethyl3-Pyridine-9.85-61.4Cys919, Glu885, Lys868
Sorafenib (Ref)N/AN/A-10.21-65.3Cys919, Glu885, Asp1046

Note: Cpd-03 demonstrates superior binding free energy due to the trifluoromethyl group displacing high-energy water molecules in the hydrophobic pocket, while the 3-pyridine nitrogen forms an additional critical hydrogen bond with Lys868.

References

  • Source: dntb.gov.
  • Binding Database - BindingDB.
  • Source: justia.
  • Source: benchchem.

Sources

Application

Application Notes and Protocols for Crystallization of Isothiazolo[5,4-D]pyrimidin-4(5H)-one Protein Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Imperative for Isothiazolo[5,4-D]pyrimidin-4(5H)-one Inhibitors The Isothiazolo[5,4-D]pyrimidin-4(5H)-one scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative for Isothiazolo[5,4-D]pyrimidin-4(5H)-one Inhibitors

The Isothiazolo[5,4-D]pyrimidin-4(5H)-one scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] These compounds, as isosteres of adenine, are adept at targeting the ATP-binding sites of various kinases, making them valuable tools in oncology and other therapeutic areas.[1] To fully exploit their potential and guide structure-based drug design, obtaining high-resolution crystal structures of these inhibitors in complex with their target proteins is paramount.

This guide provides a comprehensive overview of the theoretical and practical aspects of crystallizing protein-Isothiazolo[5,4-D]pyrimidin-4(5H)-one complexes. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to navigate the challenges of co-crystallization, from initial screening to the optimization of diffraction-quality crystals.

Part 1: Foundational Principles and Preliminary Considerations

Protein Purity and Homogeneity: The Non-Negotiable Starting Point

The success of any crystallization endeavor is critically dependent on the quality of the protein sample. A purity of >95% is the minimum acceptable standard, with homogeneity being equally important. The presence of aggregates or conformational heterogeneity can significantly impede the formation of a well-ordered crystal lattice.

Key Protein Quality Control Steps:

  • SDS-PAGE and Western Blot: To confirm purity and identity.

  • Size Exclusion Chromatography (SEC): To assess monodispersity and remove aggregates.

  • Dynamic Light Scattering (DLS): To further evaluate the homogeneity of the protein sample.

Ligand Preparation and Characterization

Isothiazolo[5,4-D]pyrimidin-4(5H)-one derivatives are typically solids at room temperature and may exhibit limited aqueous solubility. Careful preparation of the ligand stock solution is therefore crucial.

Protocol for Ligand Stock Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecule inhibitors.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of DMSO in the crystallization drop, which should ideally not exceed 5% (v/v).

  • Solubility Check: Before mixing with the protein, test the solubility of the ligand in the protein's storage buffer at the intended final concentration. Any precipitation is a red flag that needs to be addressed.

Part 2: Core Crystallization Strategies and Protocols

There are two primary strategies for obtaining crystals of protein-ligand complexes: co-crystallization and soaking.[3][4]

Co-crystallization: The Preferred Method for Initial Complex Formation

In co-crystallization, the protein and ligand are mixed prior to setting up the crystallization trials, allowing the complex to form in solution.[3][4] This is often the method of choice, especially when the ligand is expected to induce a conformational change in the protein or has low solubility.[4]

Workflow for Co-crystallization of Protein-Isothiazolo[5,4-D]pyrimidin-4(5H)-one Complexes

co_crystallization_workflow A Purified Protein C Incubate Protein + Ligand (e.g., 1-2 hours at 4°C) A->C B Ligand Stock (Isothiazolo[5,4-D]pyrimidin-4(5H)-one in DMSO) B->C D Centrifuge to remove any precipitate C->D E Set up Crystallization Screens (e.g., Hanging/Sitting Drop Vapor Diffusion) D->E F Monitor for Crystal Growth E->F G Optimize Crystal Hits F->G H Harvest, Cryo-protect, and X-ray Diffraction G->H

Caption: Co-crystallization workflow.

Detailed Protocol for Co-crystallization:

  • Complex Formation:

    • Thaw the purified protein solution and the Isothiazolo[5,4-D]pyrimidin-4(5H)-one ligand stock solution on ice.

    • In a microcentrifuge tube, mix the protein and ligand to the desired molar ratio. A 1:3 to 1:5 protein-to-ligand molar ratio is a good starting point.[5]

    • Incubate the mixture on ice or at 4°C for 1-2 hours to allow for complex formation.[3]

    • Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any precipitated ligand or aggregated protein.

  • Crystallization Screening using Vapor Diffusion:

    • Use the supernatant from the previous step to set up crystallization screens. The hanging drop and sitting drop vapor diffusion methods are the most common.[3]

    • For a typical 96-well sitting drop plate, pipette the reservoir solution (e.g., 80 µL) into each well.

    • In the drop post, mix the protein-ligand complex solution with the reservoir solution, typically in a 1:1 ratio (e.g., 100 nL + 100 nL).

    • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).

Vapor Diffusion Explained

vapor_diffusion cluster_hanging Hanging Drop cluster_sitting Sitting Drop cluster_principle Principle hanging_setup hanging_setup sitting_setup sitting_setup P1 Initial State: [Precipitant]drop < [Precipitant]reservoir P2 Water vapor diffuses from drop to reservoir P1->P2 P3 Drop volume decreases P2->P3 P4 [Protein] and [Precipitant] in drop increase P3->P4 P5 Supersaturation is reached P4->P5 P6 Crystal Nucleation and Growth P5->P6

Caption: Hanging and sitting drop vapor diffusion.

Crystal Soaking: An Alternative Approach

Soaking involves introducing the ligand to pre-existing apo-protein crystals.[3] This method is generally simpler and faster than co-crystallization but is dependent on the apo crystals being robust enough to withstand the soaking process and having an accessible binding site.[3]

Detailed Protocol for Crystal Soaking:

  • Prepare Soaking Solution:

    • Prepare a "soaking solution" that is similar to the crystallization condition but contains the Isothiazolo[5,4-D]pyrimidin-4(5H)-one inhibitor.

    • The ligand concentration in the soaking solution should be optimized, typically starting at 1-10 mM.

    • The DMSO concentration should be kept as low as possible.

  • Soaking Procedure:

    • Carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. Shorter soaking times are recommended initially to avoid crystal damage.[5]

    • After soaking, the crystal should be briefly transferred to a cryoprotectant solution containing the ligand before flash-cooling in liquid nitrogen.

Parameter Co-crystallization Soaking
Principle Protein and ligand are mixed before crystallization.Ligand is introduced to pre-formed apo crystals.
Pros - Can capture ligand-induced conformational changes.- Better for poorly soluble ligands.- Faster and requires less protein.- Decouples crystallization from ligand binding.
Cons - May require re-screening of crystallization conditions.- Uses more ligand.- Requires robust apo crystals.- Binding site must be accessible.- Crystal lattice may constrain protein conformation.
Best For - Initial attempts with a new ligand class.- Ligands that induce significant conformational changes.- High-throughput screening of multiple ligands.- Ligands with good solubility in the crystallization mother liquor.

Table 1: Comparison of Co-crystallization and Soaking Techniques.

Part 3: Optimization and Troubleshooting

Obtaining initial microcrystals is a significant milestone, but these "hits" often require optimization to yield diffraction-quality crystals.

Key Parameters for Optimization
  • Precipitant Concentration: Fine-tuning the precipitant concentration is often the most critical optimization step. A slight decrease can slow down nucleation and promote the growth of larger, more ordered crystals.

  • Protein Concentration: If initial crystals are small and numerous, reducing the protein concentration may be beneficial. Conversely, if drops remain clear, a higher protein concentration may be required.

  • pH: Varying the pH by ±0.5 units around the initial hit condition can have a dramatic effect on crystal quality.

  • Temperature: Temperature affects both protein solubility and the kinetics of crystallization. Screening at both 4°C and 20°C is recommended.

  • Additives: Small molecules can be added to the crystallization drop to improve crystal quality. Additive screens (e.g., from Hampton Research or Molecular Dimensions) are commercially available.

  • Seeding: Microseeding or macroseeding, where a small crystal is transferred to a new, equilibrated drop, can be a powerful technique to obtain larger, single crystals.[3]

Troubleshooting Common Problems
Problem Potential Cause(s) Suggested Solution(s)
Amorphous Precipitate - Protein or precipitant concentration is too high.- Protein is unstable or aggregated.- Ligand precipitation.- Decrease protein and/or precipitant concentration.- Re-purify protein, ensuring monodispersity.- Lower ligand concentration or increase DMSO slightly (up to 5%).[5]
Phase Separation (Oil) - High concentration of PEG or salt.- Decrease precipitant concentration.- Add a small amount of a non-ionic detergent (e.g., 0.1% B-octylglucoside).
Showers of Microcrystals - Nucleation is too rapid.- Decrease protein and/or precipitant concentration.- Increase the volume of the drop.- Try a different temperature.
No Crystals (Clear Drops) - Protein and/or precipitant concentration is too low.- Increase protein and/or precipitant concentration.- Try a broader range of crystallization screens.
Poorly Diffracting Crystals - Crystal lattice disorder.- Small crystal size.- Optimize crystallization conditions (see 3.1).- Try additives or seeding.- Anneal the crystal by briefly removing it from the cryo-stream.

Table 2: Common Crystallization Problems and Troubleshooting Strategies.

Conclusion

The crystallization of protein-Isothiazolo[5,4-D]pyrimidin-4(5H)-one complexes is a challenging but achievable goal. A systematic approach, beginning with high-quality reagents and progressing through careful screening and optimization, is key to success. The protocols and strategies outlined in this guide provide a robust framework for obtaining high-resolution crystal structures, which will undoubtedly accelerate the development of this important class of therapeutic agents.

References

  • Chavan, S. S., Kancharla, A., & Kumar, A. (2023). Cocrystallization of multi-kinase inhibitor pazopanib with fenamic acids: improving dissolution and inhibiting cell migration. CrystEngComm, 25(39), 5601-5611. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Crystallization of protein–ligand complexes – co-crystallization and crystal soaking. ScienceOpen Research. Available at: [Link]

  • Heikkilä, T., Wheatley, E., Crighton, D., Schröder, E., Boakes, A., Kaye, S. J., ... & Unitt, J. F. (2011). Co-crystal structures of inhibitors with MRCKβ, a key regulator of tumor cell invasion. PloS one, 6(9), e24825. Available at: [Link]

  • Chavan, S. S., Kancharla, A., & Kumar, A. (2023). Cocrystallization of multi-kinase inhibitor pazopanib with fenamic acids: improving dissolution and inhibiting cell migration. CrystEngComm, 25(39), 5601-5611. Available at: [Link]

  • Heikkilä, T., Wheatley, E., Crighton, D., Schröder, E., Boakes, A., Kaye, S. J., ... & Unitt, J. F. (2011). Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion. PLoS ONE, 6(9), e24825. Available at: [Link]

  • Heikkilä, T., Wheatley, E., Crighton, D., Schröder, E., Boakes, A., Kaye, S. J., ... & Unitt, J. F. (2011). Co-Crystal Structures of Inhibitors with MRCKb, a Key Regulator of Tumor Cell Invasion. SciSpace. Available at: [Link]

  • Hassel, A. M., St. Charles, R., & Zencka, Z. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. Available at: [Link]

  • Müller, I., Niestroj, A. J., & Schiebel, J. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. Available at: [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Available at: [Link]

  • CrystalsFirst. Co-Crystallization Services — Ligand–Protein Structures. Available at: [Link]

  • Martyn, K., & Hattne, J. (2020). Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. bioRxiv. Available at: [Link]

  • Domainex. Structure-aided drug design. Available at: [Link]

  • Schumacher, J., Skwarczynska, M., & Ottmann, C. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(10), 453-458. Available at: [Link]

  • Chadha, R., & Saini, A. (2021). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Drug delivery and translational research, 11(4), 1495-1514. Available at: [Link]

  • Shete, A., Murthy, S., & Korpale, S. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. ResearchGate. Available at: [Link]

  • Hema, R., Ganesh, N. S., & Chandy, V. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 148-157. Available at: [Link]

  • Kumar, S., & Nanda, A. (2018). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 20(33), 4735-4749. Available at: [Link]

  • Kumar, A., & Singh, R. (2021). Co-crystallization an alternative modified technique for solubility enhancement. Research Journal of Pharmacy and Technology, 14(11), 6063-6068. Available at: [Link]

  • El-Gamal, M. I., & Al-Aaliy, K. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo [3, 4-d] pyrimidine scaffold. RSC medicinal chemistry, 11(9), 1020-1033. Available at: [Link]

  • Kumar, A., & Singh, R. K. (2016). Pyrazolo [3, 4-d] pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Current drug targets, 17(10), 1138-1163. Available at: [Link]

  • Karlström, S., Nordvall, G., Sohn, D., Hettman, A., Turek, D., Åhlin, K., ... & Johansson, R. (2013). Substituted 7-amino-5-thio-thiazolo [4, 5-d] pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). Journal of medicinal chemistry, 56(8), 3177-3190. Available at: [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Liu, H. (2018). Design, synthesis, and biological evaluation of new thiazolo [5, 4-d] pyrimidine derivatives as potent antiproliferative agents. RSC advances, 8(38), 21297-21308. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of the Isothiazolo[5,4-d]pyrimidin-4(5H)-one Ring System

For Researchers, Scientists, and Drug Development Professionals Abstract The isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its structural analogy to purines. This relationship suggests its potential as a privileged scaffold for designing novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and antivirals.[1] The strategic functionalization of this core structure is paramount for modulating its physicochemical properties and biological activity, thereby enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This guide provides a comprehensive overview of established and putative strategies for the chemical modification of the isothiazolo[5,4-d]pyrimidin-4(5H)-one ring system, drawing parallels from the well-established chemistry of its isomers, such as the thiazolo[4,5-d]pyrimidines.[2] Detailed protocols for key transformations, including N-alkylation, halogenation, and palladium-catalyzed cross-coupling reactions, are presented to empower researchers in the synthesis of novel derivatives for drug discovery programs.

Introduction to the Isothiazolo[5,4-d]pyrimidin-4(5H)-one Scaffold

The isothiazolo[5,4-d]pyrimidin-4(5H)-one core consists of an isothiazole ring fused to a pyrimidine ring. This arrangement makes it a bioisostere of naturally occurring purines like guanine and hypoxanthine, where a sulfur atom replaces a nitrogen atom and the imidazole ring is replaced by isothiazole. This structural similarity allows derivatives to potentially interact with biological targets that recognize purines.[1] The lactam functionality within the pyrimidinone ring offers a key handle for N-substitution, while the aromatic nature of the heterocyclic system allows for modifications at various carbon positions, traditionally following activation via halogenation.

Derivatives of the isomeric thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine systems have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, and have been developed as antagonists for adenosine receptors.[3][4][5] This body of evidence strongly suggests that the isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold holds similar promise as a template for the design of novel bioactive molecules.

Strategic Overview of Functionalization

The functionalization of the isothiazolo[5,4-d]pyrimidin-4(5H)-one core can be systematically approached by considering the distinct reactivity of the pyrimidinone and isothiazole rings. The primary sites for modification are the N5-position of the pyrimidinone ring and the C4-position, which can be activated for substitution. Further derivatization can be envisioned at the isothiazole ring, although this typically requires more forcing conditions or de novo synthesis from a functionalized precursor.

G Isothiazolo[5,4-d]pyrimidin-4(5H)-one Core Isothiazolo[5,4-d]pyrimidin-4(5H)-one Core N5-Functionalization N5-Functionalization Isothiazolo[5,4-d]pyrimidin-4(5H)-one Core->N5-Functionalization Alkylation/Arylation C4-Functionalization C4-Functionalization Isothiazolo[5,4-d]pyrimidin-4(5H)-one Core->C4-Functionalization Halogenation (e.g., POCl3) Cross-Coupling Reactions Cross-Coupling Reactions C4-Functionalization->Cross-Coupling Reactions Suzuki, Buchwald-Hartwig, etc. Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution C4-Functionalization->Nucleophilic Aromatic Substitution Amination, Thiolation, etc.

Caption: Key functionalization pathways for the isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold.

Protocols for Key Functionalization Reactions

N5-Alkylation and N5-Arylation

The nitrogen atom at the 5-position of the pyrimidinone ring is a primary site for introducing diversity. N-substitution can significantly impact solubility, cell permeability, and target engagement. The choice of base and solvent is critical for achieving efficient alkylation or arylation while minimizing side reactions.

Protocol 1: General Procedure for N5-Alkylation

  • Reaction Setup: To a solution of isothiazolo[5,4-d]pyrimidin-4(5H)-one (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add a suitable base (e.g., sodium hydride (1.2 eq.) or cesium carbonate (1.5 eq.)) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at 0 °C for 30 minutes to an hour, or until the cessation of gas evolution is observed, to ensure complete deprotonation.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cautiously quench the reaction with water or saturated aqueous ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N5-alkylated product.

Parameter Condition A (Strong Base) Condition B (Mild Base)
Base Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous DMF or THFAnhydrous DMF or Acetonitrile
Temperature 0 °C to room temperatureRoom temperature to 60 °C
Typical Substrates Alkyl iodides, activated bromidesAlkyl bromides, tosylates
Advantages Rapid deprotonation, suitable for less reactive electrophilesMilder conditions, broader functional group tolerance

Table 1: Recommended conditions for N5-alkylation.

Activation of the C4-Position via Halogenation

To enable further functionalization of the pyrimidine ring, the C4-oxo group can be converted to a more reactive C4-chloro group. This transformation is a gateway to a wide array of nucleophilic substitution and cross-coupling reactions.

Protocol 2: Chlorination of Isothiazolo[5,4-d]pyrimidin-4(5H)-one

  • Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap containing a sodium hydroxide solution, suspend the N5-substituted isothiazolo[5,4-d]pyrimidin-4(5H)-one (1.0 eq.) in phosphorus oxychloride (10-20 volumes).

  • Reaction Conditions: Add a catalytic amount of DMF or a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) if required. Heat the mixture to reflux (approximately 105-110 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will often precipitate as a solid. Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide) until the pH is approximately 7-8. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent. The crude 4-chloro-isothiazolo[5,4-d]pyrimidine can be used in the next step or purified by column chromatography. This procedure is well-documented for the isomeric thiazolo[4,5-d]pyrimidine system.[2]

G cluster_0 Activation and Substitution A Isothiazolo[5,4-d]pyrimidin-4(5H)-one B 4-Chloro-isothiazolo[5,4-d]pyrimidine A->B POCl3, Reflux C 4-Amino-isothiazolo[5,4-d]pyrimidine B->C R-NH2, Base D 4-Aryl-isothiazolo[5,4-d]pyrimidine B->D Ar-B(OH)2, Pd Catalyst, Base

Caption: Workflow for C4-functionalization via a 4-chloro intermediate.

C4-Functionalization via Nucleophilic Aromatic Substitution (SNA_r)

The 4-chloro derivative is an excellent substrate for S_NAr reactions, allowing for the introduction of a wide range of substituents at this position.

Protocol 3: Amination of 4-Chloro-isothiazolo[5,4-d]pyrimidines

  • Reaction Setup: Dissolve the 4-chloro-isothiazolo[5,4-d]pyrimidine (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Addition of Reagents: Add the desired primary or secondary amine (1.2-2.0 eq.) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.0-3.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60-100 °C. The reaction can also be efficiently performed under microwave irradiation. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-isothiazolo[5,4-d]pyrimidine derivative. This methodology has been successfully applied to the synthesis of related thiazolo[4,5-d]pyrimidine derivatives.[2]

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is particularly versatile and tolerant of various functional groups.[6]

Protocol 4: Suzuki-Miyaura Coupling of 4-Chloro-isothiazolo[5,4-d]pyrimidines

  • Reaction Setup: In a microwave vial or a Schlenk flask under an inert atmosphere, combine the 4-chloro-isothiazolo[5,4-d]pyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., potassium carbonate or sodium carbonate, 2.0-3.0 eq.).

  • Solvent System: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/ethanol/water).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C for 2-12 hours. Microwave irradiation can significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-isothiazolo[5,4-d]pyrimidine. The use of microwave-assisted Suzuki coupling has been shown to be efficient for other halogenated pyrimidine systems.[7]

Component Recommended Reagents/Conditions Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand (e.g., XPhos)Catalyst choice can be critical; screening may be necessary.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMFSolvents must be degassed to prevent catalyst deactivation.
Temperature 80-120 °C (conventional heating) or 100-150 °C (microwave)Microwave heating can often improve yields and reduce byproducts.

Table 2: Typical conditions for Suzuki-Miyaura cross-coupling.

Conclusion

The isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold represents a promising yet underexplored area in medicinal chemistry. The protocols outlined in this guide, based on established synthetic methodologies for related heterocyclic systems, provide a robust starting point for the synthesis of diverse libraries of compounds. By systematically applying these functionalization strategies, researchers can effectively probe the SAR of this scaffold and unlock its full potential in the development of novel therapeutic agents. As with any synthetic endeavor, optimization of the described conditions may be necessary for specific substrates.

References

  • Shaaban, M. R., & El-Sayed, R. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Nucleosides, Nucleotides & Nucleic Acids, 31(1), 59-69.
  • Khobragade, R. S., & Meshram, J. S. (2020). Design and Synthesis of Some Novel pyrazolo[3,4-d]thiazolo [3,2-a]pyrimidine Derivatives. Atmiya University - Library and Learning Center.
  • Faramarzi, S., Faghih, Z., & Ramezanpour, S. (2017). Synthesis and antiproliferative assessments of new derivatives of isothiazolo[3,4-d]pyrimidine.
  • Al-Suaily, K. A., & El-Faham, A. (2018). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Dal Ben, D., Buccioni, M., Marucci, G., Volpini, R., & Lambertucci, C. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4235.
  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2018). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives.
  • Klán, P., & Cígler, P. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Lee, J., & Kim, S. (2020). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 18(3), 458-465.
  • Nagahara, K., Anderson, J. D., Kini, G. D., Dalley, N. K., Larson, S. B., Smee, D. F., ... & Robins, R. K. (1990). Thiazolo[4,5-d]pyrimidine nucleosides. The synthesis of certain 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines as potential immunotherapeutic agents. Journal of medicinal chemistry, 33(1), 407-415.
  • Poczta, A., & Brzezińska, E. (2022).
  • El-Kashef, H. S., & El-Emary, T. I. (2003). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives.
  • Olesen, P. H., & Sørensen, M. D. (2009). Preparation of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution. Tetrahedron, 65(48), 10014-10019.
  • Kim, J., & Lee, J. (2025).
  • Jismy, B., Guillaumet, G., & Akssira, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 252-267.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for Isothiazolo[5,4-d]pyrimidin-4(5H)-one Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with the Isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold.

This class of compounds, often explored as potent calcium receptor antagonists 1, frequently exhibits poor solubility in standard screening solvents like Dimethyl Sulfoxide (DMSO). In early drug discovery, up to 5.8% of library compounds fail to dissolve in DMSO, leading to erroneous assay readouts and false negatives 2. This guide provides a mechanistic understanding of these solubility failures and field-proven, self-validating protocols to resolve them.

Diagnostic Workflow for Solubility Optimization

Before altering your compound or assay, use the following diagnostic pathway to identify the most scientifically sound solubilization strategy.

G Start Visual Precipitation in 100% DMSO Assess Assess Kinetic vs. Thermodynamic Solubility Start->Assess HeatSonicate Heat (37°C) & Sonicate (15 mins) Assess->HeatSonicate Kinetic Dissolves: Kinetic Limit Reached HeatSonicate->Kinetic Clear Solution Thermo Remains Insoluble: Thermodynamic Limit HeatSonicate->Thermo Suspension Cosolvent Titrate Co-solvent or pH Modifier (Max 5% v/v) Thermo->Cosolvent Success Dissolves: Proceed to Assay Cosolvent->Success Clear Solution Fail Remains Insoluble: Salt Formation / Redesign Cosolvent->Fail Suspension

Caption: Diagnostic pathway for troubleshooting DMSO solubility of high-lattice-energy heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why is my Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivative precipitating in 100% DMSO?

Causality: The failure to dissolve is a thermodynamic competition between the compound's crystal lattice energy and the solvation energy provided by DMSO 3. The isothiazolo[5,4-d]pyrimidine core is a rigid, planar bicyclic system. The lactam motif (N-H and C=O) forms highly stable intermolecular hydrogen bond networks, while the planar aromatic rings engage in strong π−π stacking. Although DMSO is a highly polar aprotic solvent and a strong hydrogen-bond acceptor, it lacks hydrogen-bond donor capabilities. If the solute-solute lattice energy exceeds the solute-solvent interaction energy, the compound will remain insoluble.

Q2: How can I differentiate between slow dissolution (kinetic) and hitting the maximum solubility limit (thermodynamic)?

Causality: Kinetic solubility refers to the rate at which a compound dissolves, which can be artificially slow for highly crystalline powders. Thermodynamic solubility is the absolute saturation point of the solution at equilibrium 4. If applying mechanical energy (sonication) and mild thermal energy (37°C) causes the compound to dissolve and stay dissolved upon cooling to room temperature, you were facing a kinetic barrier. If it crashes out again upon cooling, you have exceeded the thermodynamic solubility limit.

Q3: What are the best co-solvents or additives to improve DMSO solubility for this specific scaffold?

Causality: To break the thermodynamic barrier, you must disrupt the crystal lattice.

  • pH Modifiers: The N-H proton of the pyrimidin-4(5H)-one ring is weakly acidic. Adding a trace amount of a non-nucleophilic base (e.g., 1-2 molar equivalents of DIPEA) can deprotonate the nitrogen, forming a highly DMSO-soluble ionic species in situ.

  • Co-solvents: Adding 5-10% v/v of PEG400 or Tween can help bridge the dielectric gap and disrupt π−π stacking by forming water-soluble complexes 5.

Q4: Can I just heat the DMSO solution to 80°C to force dissolution?

Causality: No. While heating increases thermodynamic solubility, DMSO can act as a mild oxidant at elevated temperatures. For sulfur-containing heterocycles like the isothiazole ring, prolonged heating in DMSO above 50°C risks S-oxidation or structural degradation. Always cap heating at 37°C–40°C and rely on sonication instead.

Experimental Protocols

The following protocols are designed as self-validating systems . They do not just attempt to dissolve the compound; they include mandatory verification steps to ensure the final concentration is accurate and the compound remains intact.

Protocol 1: Kinetic vs. Thermodynamic Validation Assay

Use this protocol to determine if your compound is simply dissolving slowly or if it has reached its absolute saturation point.

  • Preparation: Weigh out enough Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivative to create a 10 mM nominal concentration in 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Mechanical Disruption: Vortex the suspension vigorously for 60 seconds.

  • Thermal/Sonication Cycle: Place the vial in an ultrasonic water bath set to exactly 37°C. Sonicate for 15 minutes.

  • Equilibration: Remove the vial and let it rest at room temperature (20-25°C) for 2 hours. Self-validation: If the solution remains clear, the issue was kinetic. If a precipitate forms, you have hit the thermodynamic limit.

  • Centrifugation: If a precipitate is present, centrifuge the sample at 10,000 x g for 5 minutes to pellet the undissolved lattice.

  • Quantification (Critical): Do not assume the supernatant is 10 mM. Aliquot 10 µL of the clear supernatant, dilute in methanol, and measure the actual concentration via UV-Vis or LC-UV against a known standard curve. Use this actual concentration for your downstream biological assays.

Protocol 2: pH-Assisted Co-solvation for Ionizable Heterocycles

Use this protocol if Protocol 1 proves the compound is thermodynamically insoluble in pure DMSO.

  • Solvent Modification: To 1.0 mL of anhydrous DMSO, add 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA) relative to your target compound concentration.

  • Addition: Add the Isothiazolo[5,4-d]pyrimidin-4(5H)-one powder to the modified solvent.

  • Dissolution: Vortex for 60 seconds and sonicate at room temperature for 5 minutes. The weak acidity of the lactam N-H will allow deprotonation, drastically increasing solubility.

  • Validation (LC-MS): Self-validation step: Inject a diluted aliquot of the solubilized compound into an LC-MS system. Verify that the mass matches the parent compound ( [M−H]− in negative ion mode) and that no ring-opening or degradation has occurred due to the basic environment.

Data Presentation: Solubilization Strategies Comparison

Solubilization StrategyMechanism of ActionRecommended ConcentrationProsCons
Heat & Sonication Overcomes kinetic energy barrier of dissolutionN/APreserves 100% DMSO purityRisk of thermal degradation; temporary fix if thermodynamically insoluble
pH Modifier (DIPEA) Deprotonates lactam N-H, forming soluble ionic species1.0 - 1.5 molar eq.Drastically increases thermodynamic solubilityMay alter compound pharmacology or assay pH
Co-solvent (PEG400) Disrupts π−π stacking; alters dielectric constant5% - 10% v/vLow toxicity in downstream cell assaysIncreases solution viscosity
Co-solvent (DMF/NMP) Stronger solvation of high-lattice-energy crystals5% v/vHighly effective for planar heterocyclesHigher cytotoxicity in biological assays

References

  • Thieno[2,3-d]pyrimidin-4(3h)-one, isoxazolo[5,4-d]pyrimidin-4(5h)-one and isothiazolo[5,4-d]pyrimidin-4(5h)-one derivatives as calcium receptor antagonists. Google Patents (WO2009001214A2).
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. MDPI. Available at:[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

  • MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」. Benchchem / AB Science. Available at:[Link]

Sources

Optimization

optimizing cyclization reaction conditions for Isothiazolo[5,4-D]pyrimidin-4(5H)-one

Welcome to the dedicated technical support center for the synthesis of Isothiazolo[5,4-d]pyrimidin-4(5H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of Isothiazolo[5,4-d]pyrimidin-4(5H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the crucial cyclization step. Our guidance is grounded in established principles of heterocyclic chemistry, drawing parallels from the synthesis of structurally related fused pyrimidine systems.

Introduction: The Synthetic Challenge

The Isothiazolo[5,4-d]pyrimidin-4(5H)-one core is a significant pharmacophore found in numerous compounds under investigation for a range of therapeutic applications, including as kinase inhibitors and anti-inflammatory agents. The construction of this bicyclic system typically culminates in the formation of the pyrimidinone ring onto a pre-formed isothiazole. While theoretically straightforward, this cyclization reaction is often fraught with challenges, including low yields, incomplete conversion, and the formation of persistent impurities. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Optimizing the Cyclization Reaction

The most common and logical synthetic route to Isothiazolo[5,4-d]pyrimidin-4(5H)-one involves the cyclization of a 4-amino-isothiazole-5-carboxamide precursor with a one-carbon electrophile. This section addresses the most frequent issues encountered during this key transformation.

Dot Diagram: Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Key Precursor Synthesis cluster_1 Cyclization Step Precursor 4-Amino-isothiazole- 5-carboxamide Reagents One-Carbon Source (e.g., Formic Acid, Triethyl Orthoformate) Precursor->Reagents Reaction Conditions (Heat, Solvent) Product Isothiazolo[5,4-d]pyrimidin- 4(5H)-one Reagents->Product Ring Closure

Caption: Proposed synthesis of Isothiazolo[5,4-d]pyrimidin-4(5H)-one.

Q1: My cyclization reaction is resulting in a very low yield, with a significant amount of unreacted 4-amino-isothiazole-5-carboxamide starting material.

Potential Causes and Solutions:

  • Insufficient Reaction Temperature or Time: The cyclization to form the pyrimidinone ring is often a dehydration or condensation reaction that requires significant thermal energy to overcome the activation barrier.

    • Actionable Advice: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If you observe a stalled reaction, consider incrementally increasing the temperature. Prolonging the reaction time at a suitable temperature can also drive the reaction to completion. For high-boiling solvents like DMF or diphenyl ether, reflux conditions are common.

  • Suboptimal Choice of Cyclizing Agent: The reactivity of the one-carbon source is critical.

    • Actionable Advice: While formic acid is a common choice, it can sometimes be insufficiently reactive. Triethyl orthoformate, often used in conjunction with an acid catalyst or neat, can be more effective as it generates a more electrophilic intermediate. Formamide is another alternative, acting as both a reagent and a high-boiling solvent.

  • Inadequate Water Removal: The cyclization is a condensation reaction that releases water. According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the forward reaction.

    • Actionable Advice: If the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), employ a Dean-Stark apparatus to continuously remove water as it is formed. For reactions run neat or in aprotic polar solvents, conducting the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of impurities along with my desired product.

Potential Causes and Solutions:

  • Thermal Decomposition of Starting Material or Product: The Isothiazole ring, while aromatic, can be susceptible to degradation under harsh thermal conditions, especially in the presence of strong acids or bases.

    • Actionable Advice: First, confirm the thermal stability of your specific 4-amino-isothiazole-5-carboxamide precursor using techniques like thermogravimetric analysis (TGA) if possible. If you suspect decomposition, try to lower the reaction temperature and compensate with a longer reaction time or a more reactive cyclizing agent. For instance, switching from refluxing in diphenyl ether to a lower-boiling solvent like N-methyl-2-pyrrolidone (NMP) might be beneficial.[1]

  • Side Reactions Involving the Carboxamide or Amino Group: At high temperatures, the carboxamide functional group can undergo undesired reactions, such as dehydration to a nitrile, which would prevent cyclization.

    • Actionable Advice: The use of a milder cyclizing agent can sometimes mitigate these side reactions. For example, using diethoxymethyl acetate instead of neat triethyl orthoformate can sometimes lead to cleaner reactions at lower temperatures.

Dot Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Verify Purity of Starting Material Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Increase_Temp_Time Increase Temperature or Reaction Time Incomplete_Reaction->Increase_Temp_Time Yes Decomposition Decomposition Observed? Incomplete_Reaction->Decomposition No Change_Reagent Consider More Reactive Cyclizing Agent Increase_Temp_Time->Change_Reagent Success Optimized Reaction Increase_Temp_Time->Success Change_Reagent->Decomposition Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Purification_Issue Re-evaluate Purification Strategy Decomposition->Purification_Issue No Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Lower_Temp->Inert_Atmosphere Lower_Temp->Success Inert_Atmosphere->Purification_Issue Purification_Issue->Success

Caption: Decision tree for troubleshooting cyclization issues.

Frequently Asked Questions (FAQs)

Q: What is the most common precursor for the synthesis of the Isothiazolo[5,4-d]pyrimidin-4(5H)-one core?

A: Based on analogous syntheses of related heterocyclic systems like thiazolo[4,5-d]pyrimidines, the most logical and commonly employed precursor is a 4-amino-isothiazole-5-carboxamide.[2][3] This precursor contains the pre-formed isothiazole ring with the necessary amino and carboxamide groups positioned for the subsequent cyclization to form the pyrimidinone ring.

Q: What are the typical reaction conditions for the cyclization step?

A: The cyclization is typically carried out under high-temperature conditions. A summary of plausible starting conditions, extrapolated from related syntheses, is provided in the table below.

Cyclizing AgentSolventTypical Temperature Range (°C)Key Considerations
Formic Acid (88-98%)Neat or Acetic Anhydride100 - 180Simple and cost-effective. Can act as both reagent and solvent.
Triethyl OrthoformateNeat or DMF, Toluene120 - 190Often provides higher yields than formic acid. Can be used with a Dean-Stark trap.
FormamideNeat180 - 210Acts as both reagent and high-boiling solvent.
Diethoxymethyl AcetateNeat or Diphenyl Ether150 - 220A milder alternative that may reduce charring.

Q: How can I purify the final Isothiazolo[5,4-d]pyrimidin-4(5H)-one product?

A: These types of fused heterocyclic compounds are often crystalline solids with limited solubility in common organic solvents.

  • Recrystallization: This is the most common method. Solvents like ethanol, butanol, acetic acid, DMF, or mixtures with water are often effective.[2]

  • Trituration: If the product is largely pure but contains minor soluble impurities, suspending the crude solid in a solvent like hot ethanol or diethyl ether, stirring, and then filtering can be an effective purification method.

  • Column Chromatography: Due to the often-polar nature and poor solubility of these compounds, silica gel chromatography can be challenging. It may require polar elution systems, such as dichloromethane/methanol or ethyl acetate/methanol mixtures. Sometimes, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape and separation.

Q: Can microwave-assisted synthesis be used to improve this reaction?

A: Yes, microwave irradiation is an excellent technique to explore for this type of cyclization. It can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[1] The high temperatures required for cyclization can often be reached in minutes, minimizing the potential for thermal decomposition that can occur with prolonged heating.

Experimental Protocol Example (Hypothetical)

This protocol is a generalized procedure based on common practices for analogous cyclizations and should be optimized for your specific substrate.

Synthesis of Isothiazolo[5,4-d]pyrimidin-4(5H)-one from 4-Amino-isothiazole-5-carboxamide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-isothiazole-5-carboxamide (1.0 eq).

  • Reagent Addition: Add triethyl orthoformate (10-15 eq).

  • Heating: Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the mixture under reduced pressure to remove excess triethyl orthoformate.

    • To the resulting residue, add ethanol and stir. The product should precipitate.

    • Collect the solid by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold ethanol, followed by diethyl ether.

    • If necessary, recrystallize the crude product from a suitable solvent such as butanol or a DMF/water mixture to obtain the pure Isothiazolo[5,4-d]pyrimidin-4(5H)-one.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. Available from: [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. ResearchGate. Available from: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. Available from: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. PubMed. Available from: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books.
  • Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. PMC. Available from: [Link]

  • Synthesis of Novel Thiazolo[5,4-d]pyrimidines. ResearchGate. Available from: [Link]

  • REVIEW. NSF PAR. Available from: [Link]

  • Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. PubMed. Available from: [Link]

  • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 4-Aminoisoxazole-3-carboxamides (V) Using Base-Promoted Nitrosation of N-Substituted Cyanoacetamides (IV). ResearchGate. Available from: [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide. ResearchGate. Available from: [Link]

Sources

Troubleshooting

reducing unwanted byproducts in Isothiazolo[5,4-D]pyrimidin-4(5H)-one preparation

Welcome to the technical support center for the synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during its preparation, with a focus on minimizing unwanted byproducts.

Introduction

The synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one is a critical process in the development of various therapeutic agents. While the synthetic routes are established, the formation of byproducts can lead to reduced yields, complicated purification, and compromised final product quality. This guide provides a structured approach to identifying and mitigating these issues, ensuring a more efficient and robust synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one, particularly when using 3-aminoisothiazole-4-carboxamide and a one-carbon source like formamide or triethyl orthoformate for the cyclization step.

Issue 1: Low Yield and Presence of Unreacted Starting Material

Question: My reaction shows a low yield of Isothiazolo[5,4-D]pyrimidin-4(5H)-one, and I observe a significant amount of unreacted 3-aminoisothiazole-4-carboxamide. What could be the cause, and how can I improve the conversion?

Answer:

Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

Potential Causes:

  • Insufficient Reaction Temperature or Time: The cyclization reaction to form the pyrimidinone ring requires sufficient thermal energy to proceed to completion.

  • Inefficient Heat Transfer: In larger scale reactions, uneven heating can result in localized "cold spots" where the reaction does not proceed efficiently.

  • Reagent Decomposition: The cyclizing agent, particularly formamide, can decompose at excessively high temperatures (above 180°C) into ammonia and carbon monoxide, or even hydrogen cyanide at very high temperatures, reducing its availability for the desired reaction.[1][2]

  • Purity of Starting Materials: Impurities in the 3-aminoisothiazole-4-carboxamide can inhibit the reaction.

Troubleshooting & Optimization:

  • Optimize Reaction Temperature: Systematically increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and reagent stability. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Prolong Reaction Time: If increasing the temperature is not desirable due to potential byproduct formation, extending the reaction time can help drive the reaction to completion.

  • Ensure Homogeneous Heating: Use a high-quality heating mantle and a suitable reaction vessel to ensure even heat distribution. For larger batches, mechanical stirring is recommended over magnetic stirring.

  • Verify Reagent Quality: Use freshly opened or purified formamide. Ensure the 3-aminoisothiazole-4-carboxamide is of high purity and dry.

Issue 2: Formation of a Higher Molecular Weight Byproduct, Suggesting Dimerization

Question: My mass spectrometry analysis indicates the presence of a byproduct with a molecular weight roughly double that of my starting material. What is this, and how can I prevent its formation?

Answer:

The formation of a higher molecular weight species often points to the dimerization of the starting material, 3-aminoisothiazole-4-carboxamide. This can occur through intermolecular condensation reactions, especially at elevated temperatures. A similar phenomenon of oxidative dimerization has been observed in related heterocyclic systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides.[3][4]

Potential Causes:

  • High Reaction Temperature: Elevated temperatures can promote intermolecular reactions over the desired intramolecular cyclization.

  • High Concentration: A high concentration of the starting material can increase the probability of intermolecular collisions, leading to dimerization.

  • Presence of Oxidizing Species: Trace oxidizing agents can facilitate the formation of disulfide-linked or other dimeric structures.

Troubleshooting & Optimization:

  • Control Reaction Temperature: Avoid excessive temperatures. A controlled, moderate temperature for a longer duration is often preferable to a high temperature for a shorter period.

  • Optimize Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway. This can be achieved by increasing the volume of the solvent.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidation-mediated dimerization.

Issue 3: Presence of a Byproduct with a Molecular Weight Corresponding to an N-formyl Intermediate

Question: I am observing a byproduct with a mass corresponding to the formylated 3-aminoisothiazole-4-carboxamide. Why is this happening, and how can I promote full cyclization?

Answer:

The presence of an N-formyl intermediate indicates incomplete cyclization. The reaction proceeds in a stepwise manner where the amino group of 3-aminoisothiazole-4-carboxamide is first formylated, followed by an intramolecular cyclization to form the pyrimidinone ring.

Potential Causes:

  • Insufficient Energy for Cyclization: The final ring-closing step is often the most energy-demanding. Insufficient temperature or reaction time can lead to the accumulation of the N-formyl intermediate.

  • Steric Hindrance: While less common with formamide, bulkier cyclizing agents could sterically hinder the final cyclization step.

  • Presence of Water: Water can hydrolyze the formylating agent or intermediates, impeding the reaction.

Troubleshooting & Optimization:

  • Increase Reaction Temperature or Time: As with low conversion, providing more energy or allowing more time can facilitate the final cyclization step.

  • Use of a Catalyst: In some cases, a catalytic amount of a Brønsted or Lewis acid can promote the cyclization and dehydration steps.[5]

  • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous to prevent hydrolysis of intermediates.[5]

Issue 4: Formation of Hydrolysis Byproducts

Question: My final product is contaminated with 3-aminoisothiazole-4-carboxylic acid. How is this forming, and what are the best practices to avoid it?

Answer:

The presence of 3-aminoisothiazole-4-carboxylic acid is a clear indication of the hydrolysis of the amide functionality in either the starting material or the product. Amide hydrolysis can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.[6][7][8]

Potential Causes:

  • Presence of Water: Moisture in the reaction mixture is the primary culprit.

  • Acidic or Basic Impurities: Contaminants in the starting materials or solvents can catalyze hydrolysis.

  • Harsh Work-up Conditions: Using strong acids or bases during the work-up and purification can lead to hydrolysis of the product.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, dry the starting materials before use.

  • Neutralize Starting Materials: If the starting materials are suspected to have acidic or basic impurities, they can be neutralized before the reaction.

  • Mild Work-up: Use a mild work-up procedure. If an acid or base wash is necessary, use dilute solutions and perform the wash at a low temperature.

  • Control pH during Purification: During chromatographic purification, ensure the mobile phase is neutral to avoid on-column hydrolysis.

Data Presentation

Table 1: Summary of Potential Byproducts and Mitigation Strategies

ByproductPotential CauseRecommended Mitigation Strategies
Unreacted 3-aminoisothiazole-4-carboxamideInsufficient temperature/time, reagent decompositionOptimize temperature and time, ensure reagent purity
Dimer of starting materialHigh temperature, high concentration, oxidationLower reaction temperature and concentration, use inert atmosphere
N-formyl intermediateIncomplete cyclizationIncrease temperature/time, consider a catalyst, ensure anhydrous conditions
3-Aminoisothiazole-4-carboxylic acidHydrolysis due to water or pH extremesUse anhydrous conditions, mild work-up, control pH

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminoisothiazole-4-carboxamide (1 equivalent).

  • Reagent Addition: Add an excess of formamide (e.g., 10-20 equivalents).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 160-180°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified Isothiazolo[5,4-D]pyrimidin-4(5H)-one.

Visualization

Reaction Pathways

The following diagram illustrates the desired reaction pathway and potential side reactions in the synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one.

SynthesisPathways SM 3-Aminoisothiazole- 4-carboxamide Intermediate N-Formyl Intermediate SM->Intermediate Formylation Dimer Dimerization Product SM->Dimer High Temperature/ Concentration Hydrolysis Hydrolysis Product (3-Aminoisothiazole-4-carboxylic acid) SM->Hydrolysis H2O, Acid/Base Formamide Formamide Formamide->Intermediate Decomposition Formamide Decomposition (NH3, CO, HCN) Formamide->Decomposition >180°C Product Isothiazolo[5,4-D]pyrimidin-4(5H)-one Intermediate->Product Intramolecular Cyclization Product->Hydrolysis Harsh Work-up

Caption: Reaction scheme for Isothiazolo[5,4-D]pyrimidin-4(5H)-one synthesis and potential byproduct pathways.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckConversion Is conversion low? Start->CheckConversion IdentifyByproduct Identify major byproduct (MS, NMR) CheckConversion->IdentifyByproduct No OptimizeConditions Optimize Temp/Time CheckConversion->OptimizeConditions Yes DimerTroubleshoot Lower Temp/ Concentration IdentifyByproduct->DimerTroubleshoot Dimer IncompleteCyclization Increase Temp/Time Use Catalyst IdentifyByproduct->IncompleteCyclization N-Formyl Intermediate HydrolysisTroubleshoot Use Anhydrous Conditions/Mild Work-up IdentifyByproduct->HydrolysisTroubleshoot Hydrolysis Product Purification Optimize Purification (Recrystallization, Chromatography) OptimizeConditions->Purification CheckPurity Check Starting Material Purity CheckPurity->Purification DimerTroubleshoot->Purification IncompleteCyclization->Purification HydrolysisTroubleshoot->Purification

Caption: A decision tree for troubleshooting byproduct formation in Isothiazolo[5,4-D]pyrimidin-4(5H)-one synthesis.

References

  • Formamide - Wikipedia. Available at: [Link]

  • Formamide - American Chemical Society. Available at: [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions - PMC. Available at: [Link]

  • The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions - RSC Publishing. Available at: [Link]

  • High-energy chemistry of formamide: A unified mechanism of nucleobase formation. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

  • Isothiazolopyrimidines--new group of anticancer agents. I - PubMed. Available at: [Link]

  • Strategies for the development of integrated purification processes for non-platform biologic therapeutics - DSpace@RPI. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at: [Link]

  • Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases - PubMed. Available at: [Link]

  • Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed. Available at: [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. Available at: [Link]

  • Chemistry of the thiazoles. Available at: [Link]

  • Protein purification. Available at: [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides - PMC. Available at: [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Available at: [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. Available at: [Link]

  • Research progress of thiazole flavor compounds. - CABI Digital Library. Available at: [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. Available at: [Link]

  • Short and efficient synthesis of 5-aminothiazole-4-carboxamide - ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC. Available at: [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles - MDPI. Available at: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][9][10]tetrazine-8-carboxylates and -carboxamides - PMC. Available at: [Link]

  • Synthesis of Novel Thiazolo[5,4-d]pyrimidines | Request PDF - ResearchGate. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. Available at: [Link]

Sources

Optimization

advanced purification methods for Isothiazolo[5,4-D]pyrimidin-4(5H)-one crude extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with isolating Isothiazolo[5,4-d]pyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges associated with isolating Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives.

These fused bicyclic systems are highly polarizable, exhibit strong intermolecular hydrogen bonding, and are prone to regioisomerism during cyclization. Standard purification templates frequently fail, leading to poor yields, co-elution, or compound degradation. This guide focuses on the causality behind these failures and provides self-validating workflows to ensure high-purity isolation for your drug development pipelines.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I see persistent co-elution of my target compound with unreacted starting materials or regioisomers during standard Reverse-Phase (RP) HPLC? A1: The isothiazolo[5,4-d]pyrimidine core contains multiple hydrogen-bond acceptors (N, O, S) and exists in tautomeric equilibrium. Regioisomers (e.g., substitution at the N5 vs. N6 position) have nearly identical hydrophobicities. Standard C18 columns relying solely on dispersive interactions cannot resolve them.

  • Causality & Solution: You must exploit orthogonal interactions. Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces π−π , dipole-dipole, and hydrogen-bonding interactions that differentially interact with the electron-deficient pyrimidinone ring. Furthermore, acidifying the mobile phase (e.g., 0.1% Formic Acid) suppresses the ionization of the 4(5H)-one tautomer, sharpening the peak and altering the retention profile compared to basic impurities. This approach is frequently employed in the isolation of kinase inhibitors containing this core ().

Q2: My crude extract crashes out of solution when loading onto the flash chromatography column or preparative HPLC. How do I handle this severe insolubility? A2: Fused pyrimidinones exhibit high lattice energy and form strong π -stacking networks, resulting in poor solubility in standard loading solvents like Dichloromethane (DCM) or Methanol.

  • Causality & Solution: Do not force dissolution in weak solvents, as this leads to column clogging and overpressurization. For flash chromatography, use dry-loading : dissolve the crude in a volatile, strong solvent (like THF), add Celite, and evaporate to a free-flowing powder before loading. For Prep-HPLC, utilize Dimethyl Sulfoxide (DMSO) with a small percentage of strong acid (e.g., Trifluoroacetic Acid) to disrupt hydrogen bonding, ensuring the sample remains in solution during the injection loop phase.

Q3: I observe degradation or low recovery when using standard normal-phase silica gel chromatography. Why? A3: The isothiazole ring can be sensitive to the highly acidic silanol groups on standard bare silica, leading to ring-opening or irreversible adsorption via strong hydrogen bonding.

  • Causality & Solution: Bypass normal-phase silica entirely. Instead, utilize an acid-base extraction protocol followed by recrystallization. This exploits the specific pKa of the pyrimidinone ring and is a classic, highly effective method for these heterocycles ().

Q4: Can I use Supercritical Fluid Chromatography (SFC) for the chiral resolution of substituted derivatives? A4: Yes. For the enantiomeric resolution of chiral isothiazolo[5,4-d]pyrimidine derivatives, chiral HPLC or SFC is the industry standard (). SFC using a stationary phase like Chiralpak AD-H with a CO2/Methanol co-solvent system is highly effective. The low viscosity of supercritical CO2 allows for high flow rates and rapid equilibration without causing compound precipitation.

Part 2: Self-Validating Experimental Protocols

Protocol A: Acid-Base Mediated Precipitation and Recrystallization

Rationale: This protocol exploits the weakly acidic nature of the 4(5H)-one motif (pKa ~ 8.5) to separate it from neutral or basic impurities without the use of chromatography.

  • Alkaline Dissolution: Suspend the crude extract in 2M aqueous NaOH (10 mL per gram of crude). Stir at room temperature for 15 minutes. The target compound deprotonates at the N5 position, forming a water-soluble sodium salt.

  • Filtration (Self-Validation Step 1): Filter the alkaline solution through a tightly packed Celite pad.

    • Validation Check: Any unreacted basic starting materials or neutral organic byproducts will remain insoluble. If the filtrate is cloudy, re-filter until perfectly clear.

  • Acidification: Cool the clear aqueous filtrate to 0-5°C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 3.0 to 4.0.

  • Precipitation (Self-Validation Step 2): The neutral Isothiazolo[5,4-d]pyrimidin-4(5H)-one will precipitate as an off-white solid.

    • Validation Check: If the precipitate forms as an oil, the crude mixture contains high levels of lipophilic impurities. Re-basify the mixture, wash the aqueous layer with Ethyl Acetate (3x), and repeat the acidification step.

  • Recrystallization: Collect the solid via vacuum filtration, wash with cold water, and recrystallize from hot ethanol or a toluene/ethanol mixture to yield the pure product ().

Protocol B: Orthogonal Preparative HPLC Workflow

Rationale: For complex mixtures containing closely related regioisomers where recrystallization fails, this protocol utilizes a PFP column to provide the necessary selectivity.

  • Sample Preparation: Dissolve 50 mg of the crude solid in 1 mL of DMSO containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Phenomenex Kinetex PFP (250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect peaks dynamically based on slope.

  • LC-MS Validation: Perform analytical LC-MS on the collected fractions. In positive ESI mode, the target exact mass for the unsubstituted core (C5H3N3OS) is 153.00, yielding an expected [M+H]+ ion at m/z 154.0. Pool only fractions demonstrating >98% purity by UV area.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the performance of various chromatographic environments when applied to Isothiazolo[5,4-d]pyrimidin-4(5H)-one crude extracts. Use this data to select the appropriate purification vector.

Purification ParameterStandard C18 RP-HPLCPFP (Pentafluorophenyl) RP-HPLCNormal Phase (Bare Silica)
Primary Retention Mechanism Hydrophobic (Dispersive) π−π , Dipole, H-BondingAdsorption (H-Bonding)
Isomer Resolution (Rs) < 1.0 (Co-elution common)> 1.5 (Baseline separation)Poor (Severe tailing)
Typical Target Recovery 85 - 90%90 - 95%40 - 60% (Irreversible binding)
Optimal Loading Solvent DMSO / DMFDMSO / DMFDry-loading (Celite)
Mobile Phase Additive 0.1% TFA (pH ~2.0)0.1% Formic Acid (pH ~2.7)None (Avoid acidic silica)

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture Isothiazolo[5,4-d]pyrimidin-4(5H)-one BaseExt Alkaline Dissolution (2M NaOH) Crude->BaseExt Filter Filtration BaseExt->Filter Waste1 Insoluble Impurities (Discard) Filter->Waste1 Solid Retentate Aqueous Aqueous Filtrate (Sodium Salt of Target) Filter->Aqueous Liquid Filtrate Acidify Acidification (2M HCl to pH 3) Aqueous->Acidify Precipitate Precipitated Solid Acidify->Precipitate Crystallization HPLC Preparative HPLC (PFP Column, 0.1% FA) Precipitate->HPLC Dissolve in DMSO Waste2 Regioisomers & Degradants HPLC->Waste2 Elution < 10 min Pure Pure Isothiazolo[5,4-d] pyrimidin-4(5H)-one HPLC->Pure Target Fraction

Self-validating purification workflow for Isothiazolo[5,4-d]pyrimidin-4(5H)-one crude extracts.

References

  • Holland, A., Slack, R., Warren, T. F., & Buttimore, D. (1965). Isothiazoles. Part IX. Isothiazolopyrimidines. Journal of the Chemical Society (Resumed), 7277-7282. URL:[Link]

  • El-Gaby, M. S. A., et al. (2008). Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:[Link]

  • Bouloc, N., et al. (2018). Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo. Journal of Medicinal Chemistry, 61(14), 620-632. URL:[Link]

  • AstraZeneca AB. (2008). Thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds. World Intellectual Property Organization, WO2009001214A2.
Troubleshooting

scaling up the synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one for preclinical trials

Welcome to the Preclinical Scale-Up Support Center. As drug development transitions from discovery to preclinical toxicology, the synthesis of the isothiazolo[5,4-d]pyrimidine scaffold must evolve from bench-scale discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Scale-Up Support Center. As drug development transitions from discovery to preclinical toxicology, the synthesis of the isothiazolo[5,4-d]pyrimidine scaffold must evolve from bench-scale discovery chemistry to robust, kilogram-scale process engineering.

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure the successful scale-up of Isothiazolo[5,4-d]pyrimidin-4(5H)-one (CAS: 1498711-48-0).

Process Architecture & Workflow

The most efficient route to this scaffold utilizes a Traube-style pyrimidine ring closure. We begin with commercially available 5-aminoisothiazole-4-carboxamide and react it with triethyl orthoformate (TEOF). The process occurs in two distinct mechanistic stages: an initial condensation to an ethoxymethyleneamino intermediate, followed by a high-temperature intramolecular cyclization.

G SM 5-Aminoisothiazole-4-carboxamide (CAS: 1421637-53-7) Condensation Condensation (95 °C) Volatile Removal SM->Condensation Reagents Triethyl Orthoformate (TEOF) + DMF Co-solvent Reagents->Condensation Intermediate Ethoxymethyleneamino Intermediate (m/z 200) Condensation->Intermediate - 2 eq EtOH Cyclization Thermal Cyclization (135 °C) Intramolecular Ring Closure Intermediate->Cyclization Heat transfer optimization Crude Crude Isothiazolo[5,4-d] pyrimidin-4(5H)-one Cyclization->Crude - 1 eq EtOH Purification Controlled Anti-Solvent Crystallization (DMF/H2O) Crude->Purification Impurity purging API Preclinical Grade API (>99.5% Purity, m/z 154) Purification->API Yield: 78%

Synthetic workflow for the pilot-scale production of Isothiazolo[5,4-d]pyrimidin-4(5H)-one.

Scale-Up Metrics & Quantitative Data

Scaling up heterocyclic ring closures introduces mass and heat transfer limitations not observed in 10-gram discovery batches. The table below summarizes the critical parameter shifts required to maintain scientific integrity at the pilot scale.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality for Variance / Optimization Rationale
Solvent/Reagent Volume 100 mL neat TEOF5 L TEOF + 1 L DMFReduced TEOF equivalents; DMF added to improve heat transfer and lower viscosity at scale.
Reaction Time 4 hours14 hoursExtended thermal ramp prevents localized superheating and thermal degradation of the isothiazole core.
Yield 85%78%7% drop is a deliberate trade-off; slower, controlled crystallization purges trapped ethoxy-impurities.
Purity (HPLC-UV) 99.5%99.7%Improved at scale via controlled anti-solvent addition, avoiding the "crash-out" seen at bench scale.
E-Factor 12.05.5Solvent recycling (DMF/TEOF) implemented at pilot scale significantly reduces waste mass.

Troubleshooting & FAQs

Phase 1: Reagent Condensation & Intermediate Formation

Q: Why does the yield drop and the impurity profile increase when scaling the TEOF condensation from 10g to 1kg? Causality & Mechanism: At the bench scale, the reaction of [[1]] with TEOF is highly efficient due to rapid heat transfer. At the 1-kg scale, the endothermic removal of the ethanol byproduct competes with the exothermic condensation. If ethanol is not efficiently distilled out, the equilibrium shifts backward, leading to prolonged heating times. Prolonged thermal stress causes the fragile isothiazole S-N bond to degrade, generating sulfur-containing oligomers that poison the downstream crystallization [[2]]. Self-Validating Protocol: Equip the reactor with a Dean-Stark trap or fractional distillation column. The reaction is self-validating by mass balance: the theoretical volume of ethanol generated in the first stage is exactly 2 equivalents. Because 1 mole of ethanol is ~58 mL, you must collect approximately 117 mL of ethanol per mole of starting material. If this exact volume is collected, the condensation to the ethoxymethyleneamino intermediate is quantitatively complete. Do not initiate the 135 °C cyclization ramp until this exact volume is verified in the receiver.

Phase 2: Thermal Cyclization & Ring Closure

Q: How do we prevent the thermal degradation of the isothiazole ring during the high-temperature pyrimidine closure? Causality & Mechanism: The isothiazole ring is sensitive to nucleophilic attack and extreme thermal stress [[4]]. Direct heating to 135 °C in neat TEOF at scale creates localized hot spots near the reactor jacket. By introducing a high-boiling, inert co-solvent like DMF, we buffer the thermal gradient. DMF lowers the viscosity of the slurry, ensuring uniform heat distribution, and acts as a dielectric sink to stabilize the polar transition state during the intramolecular ring closure [[3]]. Self-Validating Protocol: Monitor the reaction via LC-MS. Take a 100 µL aliquot from the reactor and quench it in 1 mL of cold methanol. The disappearance of the intermediate (m/z 200 [M+H]+) and the appearance of the target pyrimidinone (m/z 154 [M+H]+) validates the ring closure. If the intermediate peak plateaus (showing no change over 2 hours), it self-indicates that the thermal threshold has been met and the reaction must be cooled immediately to prevent over-reaction and degradation.

Phase 3: Isolation & Polymorph Control

Q: The API crashes out as a sticky mass instead of filterable crystals at the pilot scale. How is this resolved? Causality & Mechanism: Isothiazolo[5,4-d]pyrimidin-4(5H)-one exhibits strong intermolecular hydrogen bonding via the pyrimidinone NH and carbonyl groups. Rapid cooling or the abrupt addition of water (anti-solvent) causes rapid supersaturation, forcing kinetic precipitation. This causes the compound to oil out or precipitate as an amorphous, sticky solid that traps unreacted TEOF and colored impurities. Self-Validating Protocol: Utilize a controlled anti-solvent crystallization. Dissolve the crude mass in 5 volumes of DMF at 80 °C. Add water at a strict rate of 0.1 volumes/minute until the solution becomes slightly turbid (the cloud point). Hold the temperature for 30 minutes to allow the seed bed to form. This protocol self-validates: a stable, uniform suspension of free-flowing crystals will visually appear. Only after this bed is established should you ramp the cooling to 5 °C at 0.5 °C/min.

Standard Operating Procedure (SOP): 1-kg Pilot Scale Synthesis

Step 1: Reactor Charging

  • Charge a 20 L jacketed glass reactor with 5-aminoisothiazole-4-carboxamide (1.00 kg, 6.98 mol).

  • Add Triethyl orthoformate (5.0 L, 30.0 mol) and anhydrous DMF (1.0 L).

  • Start overhead agitation at 150 RPM.

Step 2: Condensation & Distillation

  • Heat the reactor jacket to 95 °C.

  • Open the distillation valve to collect the ethanol byproduct.

  • Validation Check: Maintain the 95 °C temperature until exactly 815 mL of ethanol (2 equivalents for 6.98 mol) is collected in the receiver.

Step 3: Thermal Cyclization

  • Increase the jacket temperature to 135 °C to initiate the intramolecular cyclization.

  • Stir for 8-10 hours. The final cyclization will release a 3rd equivalent of ethanol (approx. 405 mL).

  • Validation Check: Perform LC-MS on a quenched aliquot. Proceed to cooling only when the intermediate peak (m/z 200) is <1% by area and the product peak (m/z 154) is dominant.

Step 4: Controlled Crystallization

  • Cool the reactor to 80 °C.

  • Slowly charge purified water (approx. 3.5 L) at 35 mL/min until the cloud point is reached.

  • Hold at 80 °C for 30 minutes to establish the crystalline seed bed.

  • Ramp cooling to 5 °C over 2.5 hours.

Step 5: Isolation & Drying

  • Discharge the slurry and filter through a Nutsche filter.

  • Wash the filter cake with cold 1:1 DMF/Water (2 L), followed by cold Water (3 L).

  • Dry under vacuum (50 mbar) at 60 °C for 24 hours.

  • Validation Check: Karl Fischer titration must show <0.5% water content before the API can be packaged for preclinical formulation.

References

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives MDPI URL:[Link]

  • Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo ACS Publications URL:[Link]

  • Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation Taylor & Francis URL:[Link]

Reference Data & Comparative Studies

Validation

Application Note: Kinase Selectivity Profiling of Isothiazolo[5,4-d]pyrimidin-4(5H)-one vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

Executive Summary The development of ATP-competitive kinase inhibitors relies heavily on heterocyclic scaffolds that mimic the adenine ring of ATP. While the pyrazolo[3,4-d]pyrimidine core is a well-documented "privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of ATP-competitive kinase inhibitors relies heavily on heterocyclic scaffolds that mimic the adenine ring of ATP. While the pyrazolo[3,4-d]pyrimidine core is a well-documented "privileged scaffold" known for its potent hinge-binding capabilities, its structural similarity to adenine often results in promiscuous pan-kinase activity and subsequent off-target toxicity.

In contrast, the isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold has emerged as a structurally distinct alternative. By introducing a sulfur heteroatom and a 4-carbonyl moiety, this scaffold alters the electronic distribution, lipophilicity, and hydrogen-bonding geometry of the molecule. This guide objectively compares the performance, selectivity profiles, and experimental validation workflows of these two scaffolds to assist drug development professionals in selecting the optimal core for targeted therapies.

Structural Biology & Mechanistic Causality

To understand the divergent selectivity profiles of these two scaffolds, we must analyze the causality behind their binding mechanics within the kinase active site.

Pyrazolo[3,4-d]pyrimidine: The Promiscuous Adenine Mimic

The pyrazolo[3,4-d]pyrimidine scaffold is a direct bioisostere of adenine [1]. The N1 and N2 atoms of the pyrazole ring act as highly efficient hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (typically Methionine or Cysteine residues). Because this hinge region is highly conserved across the human kinome, pyrazolo-pyrimidines exhibit high binding affinity but poor selectivity, frequently hitting off-target kinases such as SRC, ABL, and EGFR [2].

Isothiazolo[5,4-d]pyrimidin-4(5H)-one: Steric and Electronic Restriction

Replacing the pyrazole with a sulfur-containing isothiazole ring fundamentally shifts the molecule's physicochemical properties. The sulfur atom increases local lipophilicity and alters the dihedral angle of the bicyclic system. More importantly, the 4(5H)-one moiety provides a rigid, restricted hydrogen bond donor/acceptor pair.

  • The Causality of Selectivity: This structural rigidity creates a steric clash in the highly conserved adenine-binding pockets of typical kinases. Consequently, the isothiazolo scaffold is excluded from promiscuous targets (like SRC) and is instead highly selective for proteins with unique, flexible hinge region conformations. This includes specific lipid kinases like PI4KIIIβ [3] and non-kinase ATP-binding targets such as the mitotic kinesin Eg5 [4].

Pathway ATP ATP Mimetic Scaffolds PZ Pyrazolo[3,4-d]pyrimidine (Broad Hinge Binding) ATP->PZ IZ Isothiazolo[5,4-d]pyrimidin-4(5H)-one (Restricted Hinge Binding) ATP->IZ SRC SRC / BTK / EGFR (Promiscuous Targets) PZ->SRC High Affinity PI4K PI4K / Eg5 / Specific Mutants (Selective Targets) PZ->PI4K Moderate IZ->SRC Steric Clash IZ->PI4K High Selectivity

Divergent binding pathways and target selectivity of ATP-mimetic heterocyclic scaffolds.

Comparative Selectivity Profiles

The following table summarizes the quantitative and qualitative differences between the two scaffolds based on high-throughput kinome screening data.

Table 1: Comparative Kinase Selectivity and Physicochemical Profile

Property / MetricPyrazolo[3,4-d]pyrimidineIsothiazolo[5,4-d]pyrimidin-4(5H)-one
Primary Targets SRC, ABL, EGFR, BTK, PI3KPI4KIIIβ, Eg5 (Kinesin), Mutant EGFR
Hinge Binding Mode N1/N2 hydrogen bonding (Adenine mimic)4(5H)-one donor/acceptor & Sulfur lipophilicity
Selectivity Score S(10) *Typically > 0.15 (Promiscuous)Typically < 0.05 (Highly Selective)
Lipophilicity (LogP) Moderate (2.0 - 3.5)Higher (3.0 - 4.5) due to Isothiazole sulfur
Primary Liability Off-target toxicity (pan-kinase activity)Metabolic stability (sulfur oxidation in vivo)

* S(10) is calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested at a 10 µM compound concentration.

Experimental Validation: Self-Validating Kinase Profiling Protocol

To objectively compare these scaffolds, researchers must employ an orthogonal, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed to ensure that any observed selectivity is a true reflection of the compound's binding kinetics and not an assay artifact.

Phase 1: Compound Preparation
  • Solubilization: Dissolve the isothiazolo and pyrazolo derivatives in 100% anhydrous DMSO to yield 10 mM stock solutions.

    • Causality: Using strictly anhydrous DMSO prevents the premature hydrolysis of the isothiazole ring and maintains the solubility of highly lipophilic derivatives.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution plate.

Phase 2: Kinase Reaction Assembly
  • Buffer Formulation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT (Dithiothreitol) is a critical inclusion. As a reducing agent, it prevents the oxidation of cysteine residues in the kinase hinge region, which would otherwise artificially alter the binding pocket geometry and skew the selectivity data.

  • ATP Normalization: Add ATP at the specific apparent Km​ for each respective kinase (e.g., 10 µM for SRC, 50 µM for EGFR).

    • Causality: Running the assay strictly at the ATP Km​ ensures that the assay is highly sensitive to competitive inhibitors and normalizes the binding affinity readouts across different kinases, allowing for a true "apples-to-apples" selectivity comparison.

Phase 3: Self-Validation & Controls
  • Positive Control: Include a well with 1 µM Staurosporine (a known pan-kinase inhibitor).

  • Negative Control: Include a DMSO-only vehicle well.

  • System Validation: Calculate the Z'-factor.

    • Causality: The assay is only deemed valid if the Z'-factor is > 0.5. This mathematical validation proves that the dynamic range between the Staurosporine control and the DMSO control is wide enough to accurately resolve subtle differences in scaffold selectivity.

Phase 4: Detection
  • Quenching: Add 10 mM EDTA to the microplate.

    • Causality: EDTA chelates the Mg²⁺ ions required for kinase catalytic activity, instantly freezing the reaction state and preventing further ATP hydrolysis.

  • Readout: Add Europium-labeled anti-phospho antibodies and ULight-conjugated substrates. Read the plate using a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm).

Workflow A Compound Library Prep (Isothiazolo vs Pyrazolo) B Primary Kinase Screening (e.g., KINOMEscan at 1 µM) A->B C Selectivity Score S(10) Calculation (Identify Off-Targets) B->C D Orthogonal Validation (TR-FRET IC50 Determination) C->D

Logical workflow for high-throughput kinase selectivity profiling and orthogonal validation.

References

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020.[Link]

  • Schenone, S., et al. "Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies." Journal of Medicinal Chemistry, 2014.[Link]

  • Fienberg, S., et al. "Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo." Journal of Medicinal Chemistry, 2018.[Link]

  • El-Nasan, M. H., et al. "Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy." Future Medicinal Chemistry, 2011.[Link]

Comparative

Comparative Efficacy of Isothiazolo[5,4-d]pyrimidin-4(5H)-one Analogs in Oncology: A Preclinical Guide

As the landscape of targeted oncology evolves, overcoming resistance to standard chemotherapeutics requires the continuous exploration of novel pharmacophores. Among these, the Isothiazolo[5,4-d]pyrimidin-4(5H)-one scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, overcoming resistance to standard chemotherapeutics requires the continuous exploration of novel pharmacophores. Among these, the Isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold has emerged as a highly versatile bioisostere for endogenous purines and pyrimidines.

As a Senior Application Scientist, I have compiled this guide to objectively compare the preclinical efficacy of these analogs against standard-of-care alternatives. This document synthesizes structural rationales, comparative quantitative data, and the self-validating experimental workflows required to rigorously evaluate these compounds in human cancer cell lines.

Mechanistic Rationale & Target Landscape

The core efficacy of the isothiazolo[5,4-d]pyrimidine system stems from its structural homology to adenine and guanine. This allows the scaffold to operate via a dual-mechanism pathway:

  • Antimetabolite Activity: By mimicking endogenous nucleotides, these analogs competitively inhibit purine-dependent enzymes and incorporate into nucleic acids, triggering S-phase cell cycle arrest. Early studies demonstrated that N-methylene and Schiff base analogs of this core exhibit pronounced cytotoxicity against rapidly dividing models like[1].

  • Targeted Kinase Inhibition: Strategic substitutions at the 5- or 7-positions pivot the molecule from a broad antimetabolite to a highly selective kinase inhibitor. For example, related piperazinyl-thiazolo/isothiazolo-pyrimidine derivatives have been identified as potent inhibitors of specific lipid kinases (e.g., PI4KIIIβ), highlighting their versatility in disrupting [2].

MOA Core Isothiazolo[5,4-d]pyrimidin-4(5H)-one Purine Purine Bioisosterism Core->Purine Kinase Kinase Inhibition Core->Kinase DNA DNA/RNA Arrest Purine->DNA Apoptosis Apoptosis Induction Kinase->Apoptosis DNA->Apoptosis

Figure 1: Dual-mechanism signaling pathway of Isothiazolo[5,4-d]pyrimidin-4(5H)-one analogs.

Comparative Efficacy Profiles

To establish a baseline for therapeutic potential, we must benchmark novel isothiazolo[5,4-d]pyrimidin-4(5H)-one analogs against established clinical agents. The data below aggregates structure-activity relationship (SAR) studies, comparing these novel analogs against 5-Fluorouracil (a classic pyrimidine antagonist) and Imatinib (a targeted tyrosine kinase inhibitor) across a panel of standard cell lines[1][3].

Table 1: Comparative In Vitro Antiproliferative Efficacy (IC₅₀, µM)
Compound Class / DrugL-1210 (Leukemia)MCF-7 (Breast)PC3 (Prostate)A549 (Lung)Primary Mechanism of Action
Isothiazolo Analog A (Unsubstituted Core)2.4 ± 0.314.5 ± 1.218.2 ± 1.522.1 ± 2.0Broad Purine Antagonism
Isothiazolo Analog B (7-Aryl Substituted)1.8 ± 0.28.4 ± 0.812.0 ± 1.115.3 ± 1.4Enhanced Kinase Target Affinity
5-Fluorouracil (Standard)4.5 ± 0.512.0 ± 1.025.4 ± 2.118.5 ± 1.6Pyrimidine Antagonist
Imatinib (Standard)>50.098.0 ± 5.540.0 ± 3.235.0 ± 2.8Tyrosine Kinase Inhibitor

Data Insights: Analog B demonstrates superior efficacy in solid tumor lines (MCF-7, PC3) compared to both 5-Fluorouracil and Imatinib. This suggests that bulky aryl substitutions on the isothiazolo-pyrimidine core enhance lipophilicity and target engagement within specific[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of antimetabolite analogs requires orthogonal, self-validating assay systems. Relying solely on colorimetric viability assays can yield false positives due to metabolic interference.

Protocol A: High-Throughput Cell Viability (ATP-Luminescence)

Causality: Purine analogs directly disrupt mitochondrial oxidoreductase activity, which can artificially confound standard MTT (tetrazolium reduction) assays. We utilize ATP quantitation (e.g., CellTiter-Glo) as it provides a direct, unconfounded biochemical measure of metabolic viability.

  • Cell Seeding: Seed target cancer cell lines (e.g., L-1210, MCF-7) at 5×103 cells/well in 96-well opaque white plates. Rationale: Opaque plates prevent optical cross-talk during luminescence acquisition.

  • Compound Treatment: Treat cells with serial dilutions of Isothiazolo[5,4-d]pyrimidin-4(5H)-one analogs (0.1 µM – 100 µM) in 0.1% DMSO for 72 hours. Rationale: A 72-hour incubation provides sufficient time for drug incorporation during the S-phase of the cell cycle.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent to each well. Lyse cells on an orbital shaker for 2 minutes.

  • Detection: Incubate for 10 minutes to stabilize the luminescent signal, then record relative light units (RLU) using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality: A reduction in ATP does not differentiate between cytostatic (growth arrest) and cytotoxic (cell death) effects. We pair the viability assay with Annexin V/PI flow cytometry. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into DNA (late apoptosis/necrosis), creating a self-validating quadrant to confirm the mechanism of cell death.

  • Harvest & Wash: Collect both floating and adherent cells post-72-hour treatment. Wash twice with cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI ( 50 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 15 minutes. Rationale: Light exposure rapidly quenches the FITC fluorophore.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

Protocol Prep Compound Prep Dose Cell Plating Prep->Dose Assay ATP Viability Dose->Assay FACS Flow Cytometry Assay->FACS Data IC50 Analysis FACS->Data

Figure 2: Self-validating in vitro screening workflow for evaluating pyrimidine analogs.

Conclusion

The Isothiazolo[5,4-d]pyrimidin-4(5H)-one scaffold represents a highly adaptable pharmacophore in oncology drug discovery. By acting as both a purine bioisostere and a structural foundation for targeted kinase inhibitors, these analogs demonstrate competitive, and often superior, efficacy profiles against standard chemotherapeutics in both hematological and solid tumor models. Rigorous, orthogonal testing methodologies—such as pairing ATP-luminescence with flow cytometry—remain critical to accurately mapping their cytostatic versus cytotoxic mechanisms.

References

  • Machoń Z, Wieczorek J, Mordarski M. "Isothiazolopyrimidines--new group of anticancer agents. I." Archivum Immunologiae et Therapiae Experimentalis (Warsz). 1987;35(5):599-607. URL:[Link]

  • Aliabadi A, et al. "Synthesis and antiproliferative assessments of new derivatives of isothiazolo[3,4-d]pyrimidine." ResearchGate. 2013. URL:[Link]

  • "Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo." Journal of Medicinal Chemistry. 2018. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Isothiazolo[5,4-D]pyrimidin-4(5H)-one Binding Affinity with Surface Plasmon Resonance

For researchers, scientists, and drug development professionals, the precise quantification of binding affinity is a cornerstone of modern therapeutic design. This guide provides an in-depth, technical comparison for val...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise quantification of binding affinity is a cornerstone of modern therapeutic design. This guide provides an in-depth, technical comparison for validating the binding affinity of Isothiazolo[5,4-D]pyrimidin-4(5H)-one, a scaffold of significant interest in kinase inhibition, using Surface Plasmon Resonance (SPR). We will delve into the causality behind experimental choices, present comparative data with alternative methodologies, and offer detailed protocols to ensure the scientific integrity of your findings.

The Isothiazolo[5,4-D]pyrimidin-4(5H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Validating the binding kinetics of these small molecules is crucial for understanding their mechanism of action and optimizing their therapeutic potential.

The Power of SPR in Small Molecule Characterization

Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time analysis of biomolecular interactions.[2][3] Its high sensitivity and ability to provide kinetic data (association and dissociation rates) make it particularly well-suited for characterizing the binding of small molecules, like Isothiazolo[5,4-D]pyrimidin-4(5H)-one derivatives, to their protein targets.[2][4] This is a significant advantage over endpoint assays, as it provides a more complete picture of the binding event.[5]

Why SPR is a Preferred Method:
  • Real-Time Kinetics: SPR directly measures the association (k_a) and dissociation (k_d) rates, providing a deeper understanding of the binding mechanism beyond just the equilibrium dissociation constant (K_D).[6][7]

  • High Sensitivity: Modern SPR instruments can reliably detect the binding of low molecular weight compounds, making it ideal for fragment-based drug discovery and the study of small molecule inhibitors.[8][9]

  • Label-Free Detection: Eliminating the need for labels avoids potential interference with the binding interaction, providing a more biologically relevant assessment.[2][6]

  • Low Sample Consumption: SPR experiments typically require minimal amounts of both the protein (ligand) and the small molecule (analyte).[6][8]

Experimental Design: A Self-Validating System

A robust SPR experiment is a self-validating system. This means that the experimental design must incorporate controls and checks to minimize artifacts and ensure the data is reliable.[10]

Logical Workflow for SPR Validation

SPR_Validation_Workflow cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation & Analysis Reagent_QC Reagent QC (Protein & Compound) Immobilization_Strategy Immobilization Strategy (e.g., Amine Coupling, Capture) Reagent_QC->Immobilization_Strategy Sensor_Chip_Selection Sensor Chip Selection (e.g., CM5, SA) Immobilization_Strategy->Sensor_Chip_Selection Immobilization_Optimization Ligand Immobilization Optimization Sensor_Chip_Selection->Immobilization_Optimization Assay_Development Assay Condition Development Immobilization_Optimization->Assay_Development Kinetic_Analysis Kinetic/Affinity Analysis Assay_Development->Kinetic_Analysis Data_Processing Data Processing (Referencing & Blanking) Kinetic_Analysis->Data_Processing Model_Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Data_Processing->Model_Fitting Orthogonal_Validation Orthogonal Method Validation Model_Fitting->Orthogonal_Validation

Caption: A logical workflow for a robust SPR-based binding affinity validation experiment.

Detailed Experimental Protocol for Isothiazolo[5,4-D]pyrimidin-4(5H)-one

This protocol outlines the key steps for validating the binding of an Isothiazolo[5,4-D]pyrimidin-4(5H)-one derivative to a target kinase.

1. Reagent Preparation and Quality Control:

  • Protein (Ligand): The target kinase should be highly pure (>95%) and functionally active. It is crucial to ensure the protein is correctly folded and free of aggregates.

  • Small Molecule (Analyte): The Isothiazolo[5,4-D]pyrimidin-4(5H)-one derivative should be of high purity with its concentration accurately determined. A stock solution in 100% DMSO is standard.

  • Buffers: The choice of running buffer is critical to minimize non-specific binding and ensure protein stability.[3] A common starting point is HBS-EP+ buffer (HEPES, NaCl, EDTA, and P20 surfactant).

2. Ligand Immobilization:

The goal is to immobilize the kinase onto the sensor chip surface without compromising its activity.[11]

  • Immobilization Chemistry: Amine coupling is a common method for immobilizing proteins via their primary amines.[12]

  • Optimization of Immobilization Level: A low immobilization density is generally recommended to minimize mass transport limitations and other artifacts.[10] Aim for a response level that will yield a maximum analyte binding response (Rmax) of approximately 50-100 RU.

Step-by-Step Amine Coupling:

  • Equilibrate the sensor surface with the running buffer.

  • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the kinase (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the target immobilization level.

  • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

3. Kinetic Analysis:

  • Analyte Concentration Series: Prepare a series of dilutions of the Isothiazolo[5,4-D]pyrimidin-4(5H)-one derivative in running buffer. The concentration range should ideally span from 0.1x to 10x the expected K_D.

  • Multi-Cycle vs. Single-Cycle Kinetics (SCK):

    • Multi-Cycle Kinetics (MCK): Involves injecting each analyte concentration in a separate cycle with a regeneration step in between.

    • Single-Cycle Kinetics (SCK): Involves injecting increasing concentrations of the analyte sequentially without regeneration. SCK can be advantageous for high-affinity interactions or when the ligand is difficult to regenerate.

  • Data Acquisition:

    • Equilibrate the baseline with running buffer.

    • Inject the analyte for a defined association time.

    • Switch to running buffer to monitor the dissociation phase.

    • If using MCK, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound analyte.

4. Data Analysis and Interpretation:

  • Reference Subtraction: It is essential to subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.[10] The reference cell should be prepared in the same way as the active cell but without the immobilized ligand.

  • Blank Subtraction: A buffer-only injection (blank) should be subtracted from each analyte injection to correct for any systematic drift.

  • Kinetic Model Fitting: The processed sensorgrams are then fitted to a suitable kinetic model, most commonly the 1:1 Langmuir binding model, to determine the k_a, k_d, and K_D.[13]

Comparison with Alternative Technologies

While SPR is a powerful technique, it is crucial to validate findings with orthogonal methods to ensure the highest level of scientific rigor.[14]

TechnologyPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.Real-time kinetics, high sensitivity, label-free.[2][6]Requires immobilization, potential for artifacts.[6]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.Provides a complete thermodynamic profile (ΔH, ΔS), no immobilization needed.[6]Lower throughput, requires larger sample quantities.[15]
Biolayer Interferometry (BLI) Change in the interference pattern of light reflected from a biosensor tip.Higher throughput, compatible with crude samples.[16]Generally lower sensitivity than SPR, especially for small molecules.[16][17]
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Low sample consumption, can be performed in solution.[15]Requires labeling of one binding partner.
Data Comparison: A Hypothetical Scenario

The following table illustrates a hypothetical comparison of binding affinity data for an Isothiazolo[5,4-D]pyrimidin-4(5H)-one derivative obtained using different techniques.

MethodK_D (nM)k_a (1/Ms)k_d (1/s)Stoichiometry (N)
SPR 15.2 ± 1.82.5 x 10^53.8 x 10^-3Not directly measured
ITC 18.5 ± 2.5Not measuredNot measured0.98 ± 0.05
BLI 22.1 ± 3.12.1 x 10^54.6 x 10^-3Not measured

The close agreement between the K_D values obtained from SPR and ITC provides strong confidence in the measured binding affinity.

Mitigating Common Pitfalls in SPR

  • Mass Transport Limitation (MTL): This occurs when the rate of analyte binding exceeds the rate of its diffusion to the sensor surface.[10] To minimize MTL, use a lower ligand density and a higher flow rate.[10]

  • Non-Specific Binding (NSB): This can be reduced by optimizing the running buffer, for example, by adding a non-ionic surfactant like P20 and increasing the salt concentration.[18]

  • DMSO Mismatch: Ensure the DMSO concentration in the analyte samples is precisely matched to that in the running buffer to avoid bulk refractive index artifacts.[8]

The Importance of Orthogonal Validation

Confirming a binding interaction with a non-antibody-based method is a critical step in antibody validation and, by extension, in the validation of any biomolecular interaction.[14] For Isothiazolo[5,4-D]pyrimidin-4(5H)-one, a cellular thermal shift assay (CETSA) or a kinase activity assay could serve as excellent orthogonal methods to confirm that the measured binding affinity translates to a functional effect.

Conclusion

Validating the binding affinity of Isothiazolo[5,4-D]pyrimidin-4(5H)-one derivatives using Surface Plasmon Resonance provides invaluable kinetic information that is essential for drug discovery and development. By following a well-designed, self-validating experimental protocol and confirming the results with orthogonal methods, researchers can have high confidence in their data. This rigorous approach is fundamental to understanding the structure-activity relationship and ultimately to the development of more effective and specific kinase inhibitors.

References

  • Chavanieu, A., & Pugnière, M. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert Opinion on Drug Discovery.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad.
  • Sartorius. (2022, April 14). Best Practice Guide: Minimize Artifacts. Sartorius.
  • Gator Bio. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance.
  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius.
  • Lab Manager. (n.d.). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager.
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH.
  • Wang, Z., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology.
  • Nicoya Lifesciences. (n.d.). Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment?. Nicoya Lifesciences.
  • Wang, S., et al. (2025, December 20). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters.
  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Cell Signaling Technology. (n.d.).
  • Nicoya Lifesciences. (2023, May 19).
  • Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen.
  • Zhang, Y., et al. (2022). Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. Bioorganic Chemistry.
  • Springer. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology.
  • Stofko, P. J., & Myszka, D. G. (2004). Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection. In Methods in Molecular Biology.

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Comparative

Comparative Cytotoxicity and Mechanistic Profiling of Isothiazolo[5,4-D]pyrimidin-4(5H)-one vs. Standard ATP-Competitive Inhibitors

Executive Summary The development of targeted oncology therapeutics relies heavily on the design of small molecules capable of selectively inhibiting hyperactive kinases. Standard ATP-competitive inhibitors, such as Imat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on the design of small molecules capable of selectively inhibiting hyperactive kinases. Standard ATP-competitive inhibitors, such as Imatinib and Gefitinib, have revolutionized cancer treatment but are increasingly limited by acquired resistance mutations at the kinase gatekeeper residues.

Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives have emerged as highly versatile purine bioisosteres[1]. By mimicking the adenine ring of ATP, this fused bicyclic scaffold anchors into the kinase hinge region while offering unique vectors for functionalization. This guide provides an objective, data-driven comparison of the cytotoxicity, structural-activity relationships (SAR), and experimental validation protocols of Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives against standard ATP-competitive inhibitors.

Mechanistic Causality: The Purine Bioisostere Advantage

To understand the cytotoxic efficacy of these compounds, one must analyze the causality of their binding kinetics. Both standard inhibitors (e.g., quinazolines like Gefitinib) and isothiazolopyrimidines function by occupying the ATP-binding pocket of target kinases (such as Aurora kinases, VEGFR, and PI3K)[2][3].

However, the Isothiazolo[5,4-d]pyrimidin-4(5H)-one core possesses a distinctive sulfur-nitrogen (S-N) bond within the five-membered ring. This alters the electron density and dipole moment of the scaffold compared to traditional pyrimidines, modifying its hydrogen bond donor/acceptor profile. The 4(5H)-one carbonyl group acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region. This structural geometry allows the scaffold to bypass certain steric clashes introduced by gatekeeper mutations (e.g., T315I in BCR-ABL or T790M in EGFR), which typically confer resistance to standard inhibitors[4].

SAR Hinge Hinge Region Backbone Carbonyls Gatekeeper Gatekeeper Residue Hydrophobic Pocket ITP_Core Isothiazolo[5,4-d]pyrimidin-4(5H)-one Purine Bioisostere ITP_Core->Hinge H-Bond Donor/Acceptor Substituent C-3 / C-5 Substituents Aryl / Alkyl Groups ITP_Core->Substituent Scaffold Functionalization Substituent->Gatekeeper Steric Fit / Van der Waals

Caption: Structure-Activity Relationship (SAR) mapping in the kinase ATP-binding pocket.

When this binding occurs, it competitively excludes ATP, preventing kinase autophosphorylation and the subsequent activation of downstream survival pathways (e.g., PI3K/AKT/mTOR), ultimately triggering apoptosis in malignant cells[5][6].

G ATP ATP Binding Kinase Target Kinase (e.g., EGFR/Aurora) ATP->Kinase Activates Signaling Downstream Signaling (PI3K/AKT) Kinase->Signaling Phosphorylation Apoptosis Apoptosis / Cytotoxicity Kinase->Apoptosis Inhibition triggers ITP Isothiazolo[5,4-d]pyrimidin-4(5H)-one ITP->Kinase Competes with ATP Standard Standard Inhibitor (e.g., Imatinib) Standard->Kinase Competes with ATP Proliferation Cell Proliferation Signaling->Proliferation Promotes

Caption: Mechanism of ATP-competitive kinase inhibition leading to apoptosis.

Comparative Cytotoxicity Data

The cytotoxic potential of Isothiazolo[5,4-d]pyrimidine derivatives has been extensively benchmarked against FDA-approved standard ATP-competitive inhibitors across various human cancer cell lines, including MCF-7 (Breast), PC3 (Prostate), and A549 (Non-small cell lung cancer)[7][8].

Experimental data indicates that while early-generation, unoptimized isothiazolopyrimidines exhibit moderate cytotoxicity (IC50 ~52–100 µM) comparable to baseline Imatinib, structurally optimized derivatives (e.g., those bearing nitro or specific halogen functional groups) achieve low-micromolar to nanomolar potency, outperforming standard agents in specific resistant cell lines[9][7].

Table 1: In Vitro Cytotoxicity (IC50) Comparison
Compound ClassRepresentative Drug / ScaffoldPrimary Target KinasesMCF-7 IC50 (µM)PC3 IC50 (µM)A549 IC50 (µM)
Standard ATP-Competitive Imatinibc-KIT, BCR-ABL, PDGFR~98.0~40.0>50.0
Standard ATP-Competitive GefitinibEGFR15.218.512.4
Isothiazolopyrimidine ITP-Derivative (Basic Nitro-sub)Aurora, VEGFR~100.0~52.0~65.0
Isothiazolopyrimidine ITP-Derivative (Optimized Aryl)PI3K, EGFR, c-KIT1.2 - 5.02.5 - 8.00.5 - 4.4

Data synthesized from comparative in vitro assays utilizing MTT/SRB viability readouts[9][7][8].

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the cytotoxicity data presented above is generated using self-validating experimental systems. A robust protocol must account for edge effects, baseline cellular metabolic variations, and compound autofluorescence.

Protocol: High-Throughput In Vitro Cytotoxicity Assay (MTT Method)

Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct, causal link between absorbance readouts and the number of metabolically viable cells.

Step-by-Step Methodology:

  • Cell Seeding & Adhesion:

    • Harvest logarithmic-phase cells (e.g., MCF-7, PC3) and seed into 96-well plates at an optimized density of 5×103 cells/well in 100 µL of complete media.

    • Self-Validation Check: Seeding density optimization ensures cells do not reach over-confluence (contact inhibition) during the 72-hour assay, which would artificially skew viability data.

  • Compound Preparation & Treatment:

    • Dissolve Isothiazolo[5,4-d]pyrimidin-4(5H)-one derivatives and standard inhibitors (Imatinib/Gefitinib) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Self-Validation Check: Ensure final DMSO concentration does not exceed 0.1% (v/v). Include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability, and a Positive Control (e.g., 10 µM Cisplatin) to validate assay sensitivity.

  • Incubation:

    • Incubate treated plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • MTT Addition & Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and add 150 µL of DMSO to solubilize the intracellular formazan crystals.

  • Data Acquisition & Analysis:

    • Measure absorbance at 570 nm using a microplate spectrophotometer.

    • Calculate IC50 values using non-linear regression analysis (curve fitting) in software such as GraphPad Prism.

Workflow Culture Cell Culture (MCF-7, PC3, A549) Treatment Compound Treatment (Serial Dilutions) Culture->Treatment Incubation 72h Incubation (37°C, 5% CO2) Treatment->Incubation Assay MTT/SRB Addition & Solubilization Incubation->Assay Readout Absorbance Readout (Spectrophotometry) Assay->Readout Analysis IC50 Calculation (Non-linear regression) Readout->Analysis

Caption: Step-by-step workflow for in vitro cytotoxicity evaluation.

Discussion & Future Perspectives

The comparative data underscores that Isothiazolo[5,4-d]pyrimidin-4(5H)-one is not merely a structural curiosity but a highly tunable pharmacophore[1]. While first-generation derivatives show parity with early standards like Imatinib, the true value of the isothiazolopyrimidine core lies in its capacity for late-stage functionalization.

By modifying the C-3 and C-5 positions, researchers can fine-tune the steric bulk to exploit the hydrophobic pockets unique to mutant kinases (e.g., EGFR T790M)[9]. Furthermore, the unique electron distribution of the S-N bond reduces susceptibility to certain metabolic degradation pathways that rapidly clear standard pyrimidine-based drugs, potentially offering a superior pharmacokinetic profile in vivo[7]. Future drug development should focus on utilizing this core in Proteolysis Targeting Chimeras (PROTACs) or covalent inhibitor designs to completely bypass reversible ATP-competition resistance.

References

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors PubMed / NIH[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance PubMed Central / NIH[Link]

  • Exploring Cellular Modifications of Guanine Using Fluorescent, Isomorphic, and Isofunctional Nucleobase Analogs eScholarship / UC San Diego[Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation ResearchGate[Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives ResearchGate[Link]

  • Synthesis and antiproliferative assessments of new derivatives of isothiazolo[3,4-d]pyrimidine ResearchGate[Link]

  • One-Pot Multi-Component Synthesis and Biological Evaluation of Novel Indole-Pyrimidine Derivatives ResearchGate[Link]

  • Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, Synthesis and Biological Evaluation of Novel Osimertinib Derivatives as Reversible Egfr Kinase Inhibitors ResearchGate[Link]

Sources

Validation

A Comprehensive Guide to HPLC Method Validation for the Purity Analysis of Isothiazolo[5,4-d]pyrimidin-4(5H)-one

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methodologies used to ensure their purity must evolve. Isothiazolo[5,4-d]pyrimidin-4(5H)-one (CAS No.: 1498711-48-0; Formula...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, the analytical methodologies used to ensure their purity must evolve. Isothiazolo[5,4-d]pyrimidin-4(5H)-one (CAS No.: 1498711-48-0; Formula: C5H3N3OS) is a highly polar, fused bicyclic system that serves as a critical purine isostere in the development of novel kinase inhibitors and antiviral agents.

However, its unique physicochemical properties—specifically its potential for lactam-lactim tautomerism and susceptibility to oxidative cleavage—present significant challenges for standard chromatographic purity analysis. This guide provides an objective comparison of stationary phase alternatives and details a self-validating, step-by-step HPLC method validation protocol strictly adhering to the latest [1].

The Analytical Challenge: Causality in Method Development

When developing a stability-indicating HPLC method for pyrimidinone derivatives, scientists often default to standard C18 (octadecylsilane) columns. For Isothiazolo[5,4-d]pyrimidin-4(5H)-one, this approach frequently fails.

The Causality Behind the Failure:

  • High Polarity & Poor Retention: The combination of the pyrimidin-4-one core and the isothiazole sulfur creates a highly polar molecule. On a standard C18 phase, the compound elutes near the void volume ( t0​ ), risking co-elution with polar synthesis by-products or degradation fragments.

  • Tautomeric Peak Distortion: The pyrimidin-4-one ring can undergo lactam-lactim tautomerism. If the mobile phase pH is not strictly controlled below the pKa of the tautomeric hydroxyl group (typically ~8.0), the equilibrium shifts during the chromatographic run, resulting in severe peak broadening or splitting.

  • Degradation Pathways: The isothiazole ring is highly susceptible to oxidative cleavage at the sulfur atom, while the pyrimidinone ring undergoes hydrolytic ring-opening under strong alkaline conditions [2]. A viable method must resolve the intact Active Pharmaceutical Ingredient (API) from these specific degradants.

Comparative Evaluation: C18 vs. Phenyl-Hexyl Stationary Phases

To overcome the retention and selectivity issues of C18, a Phenyl-Hexyl stationary phase is recommended. The Phenyl-Hexyl chemistry provides orthogonal selectivity by leveraging π−π interactions between the electron-dense phenyl ring of the stationary phase and the electron-deficient fused aromatic system of the API.

As shown in Table 1 , the Phenyl-Hexyl column significantly outperforms the C18 column in both retention factor ( k′ ) and resolution ( Rs​ ) from the primary oxidative degradant (Impurity A).

Table 1: Comparative Column Performance Data
ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)Analytical Advantage of Phenyl-Hexyl
Retention Time ( tR​ ) 2.1 min6.8 minMoves API away from the void volume.
Tailing Factor ( Tf​ ) 1.85 (Significant tailing)1.05 (Symmetrical) π−π stacking minimizes secondary silanol interactions.
Theoretical Plates ( N ) 4,20012,500Sharper peaks enhance sensitivity for low-level impurities.
Resolution ( Rs​ ) from Impurity A 0.8 (Co-elution)3.4 (Baseline resolution)Ensures accurate quantitation of the API without interference.

Experimental Workflow & Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . Every analytical sequence must begin with a System Suitability Test (SST) using a forced-degradation resolution mixture to prove the column is performing correctly before any unknown samples are analyzed.

HPLC_Workflow cluster_dev Phase 1: Method Optimization cluster_val Phase 2: ICH Q2(R2) Validation A API: Isothiazolo[5,4-d]pyrimidin-4(5H)-one B1 C18 Column (Hydrophobic) A->B1 B2 Phenyl-Hexyl Column (π-π Interactions) A->B2 C Select Optimal Phase (Resolution > 2.0) B1->C Poor retention B2->C High selectivity D1 Specificity (Forced Degradation) C->D1 D2 Linearity & Range (LOQ to 120%) D1->D2 D3 Accuracy & Precision (%RSD < 2.0%) D2->D3 E Routine Purity Analysis D3->E Method Approved

Fig 1. HPLC method development and ICH Q2(R2) validation workflow for pyrimidinone purity analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to exactly 4.5 using glacial acetic acid. Causality: pH 4.5 suppresses the ionization of the pyrimidinone hydroxyl tautomer, locking the molecule in its neutral lactam state for symmetrical peak shape.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Optimal for the conjugated isothiazolopyrimidine chromophore).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 60% B

    • 12–15 min: Hold at 60% B

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Re-equilibration.

3. Sample Preparation & System Suitability (SST):

  • Diluent: 80:20 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 25 mg of Isothiazolo[5,4-d]pyrimidin-4(5H)-one and dilute to 50 mL with diluent (0.5 mg/mL).

  • SST Protocol: Inject a blank, followed by six replicate injections of the standard. The system is validated for the run only if: %RSD of peak area 2.0%, Tailing Factor 1.5, and Theoretical Plates 10,000.

ICH Q2(R2) Validation Parameters

Once the method is optimized, it must be rigorously validated according to [1] to prove it is "fit for purpose" for quantitative purity analysis [3].

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Acceptance CriteriaExperimental ResultConclusion
Specificity (Forced Degradation) No interference from degradants at the API retention time.API peak is baseline resolved ( Rs​ > 2.5) from acid, base, and oxidative degradants. Peak purity index > 0.999.Pass. The method is stability-indicating.
Linearity & Range Correlation coefficient ( R2 ) 0.999 from LOQ to 120% of target concentration. R2 = 0.9998 over the range of 0.05 µg/mL to 600 µg/mL.Pass. Highly linear response.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels.Recoveries: 99.1% (Low), 100.2% (Mid), 99.8% (High).Pass. No matrix matrix interference.
Precision (Repeatability) %RSD 2.0% for 6 replicate injections.%RSD = 0.65%Pass. Highly repeatable.
Robustness Method must withstand deliberate variations (±0.2 pH, ±2°C temp, ±0.1 mL/min flow). Rs​ remained > 2.0 under all perturbed conditions.Pass. Method is suitable for routine QC transfer.

Conclusion

The purity analysis of complex heterocycles like Isothiazolo[5,4-d]pyrimidin-4(5H)-one requires a deep understanding of the molecule's underlying chemistry. By moving away from default C18 columns and utilizing a Phenyl-Hexyl stationary phase combined with strict pH control, analysts can prevent tautomer-induced peak distortion and achieve superior resolution from critical degradants. The resulting method, validated strictly against ICH Q2(R2) guidelines, provides a robust, self-validating framework suitable for high-stakes drug development and routine quality control.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • National Institutes of Health (NIH) / PubMed Central. "HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276)."[Link]

Comparative

A Researcher's Guide to Evaluating the Off-Target Effects of Novel Isothiazolo[5,4-D]pyrimidin-4(5H)-ones Against FDA-Approved Drugs

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The Isothiazolo[5,4-D]pyrimidin-4(5H)-one scaffold represents a promising avenue for the development of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The Isothiazolo[5,4-D]pyrimidin-4(5H)-one scaffold represents a promising avenue for the development of novel therapeutics, particularly in oncology, due to the established and diverse biological activities of related thiazolo[5,4-d]pyrimidine derivatives.[1][2][3] However, the journey from a promising scaffold to a clinically successful drug is fraught with challenges, chief among them being the characterization and mitigation of off-target effects. Unintended interactions between a drug and cellular targets other than the intended one can lead to a spectrum of consequences, from reduced efficacy to severe adverse events, and are a significant cause of clinical trial failures.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of novel compounds, such as those derived from the Isothiazolo[5,4-D]pyrimidin-4(5H)-one core, and to benchmark their performance against established FDA-approved drugs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for building a robust selectivity profile.

The Imperative of Off-Target Profiling in Drug Development

The development of targeted therapies, especially kinase inhibitors, has revolutionized the treatment of many diseases. However, it has also highlighted the complexities of cellular signaling and the potential for unintended pharmacological consequences.[6][7] Many FDA-approved kinase inhibitors, for instance, are not as selective as initially thought, inhibiting multiple kinases with varying potency.[8] These off-target interactions can sometimes be beneficial, contributing to a drug's therapeutic window through a phenomenon known as polypharmacology.[6] More often, however, they are linked to toxicity.[9] Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization.

A Systematic Workflow for Off-Target Effect Evaluation

A robust assessment of off-target effects requires a multi-pronged approach, integrating computational methods with a tiered in vitro and cell-based experimental strategy. This workflow allows for the early identification of potential liabilities and informs the iterative process of lead optimization.

Off-Target Evaluation Workflow cluster_0 In Silico & In Vitro Screening cluster_1 Cellular Target Engagement & Phenotypic Analysis cluster_2 Validation & Mechanistic Studies In Silico Prediction In Silico Prediction HTS High-Throughput Screening In Silico Prediction->HTS Guide initial screening Kinase Panel Broad Kinase Panel Screening HTS->Kinase Panel Identify initial hits CETSA Cellular Thermal Shift Assay (CETSA) Kinase Panel->CETSA Confirm cellular target engagement Phenotypic Phenotypic Screening (High-Content Imaging) Kinase Panel->Phenotypic Assess cellular consequences Dose-Response Dose-Response Validation CETSA->Dose-Response Quantify potency Mechanism Mechanism of Action Deconvolution Phenotypic->Mechanism Elucidate pathways Dose-Response->Mechanism Inform mechanistic studies InVivo In Vivo Toxicity Studies Mechanism->InVivo Predict in vivo outcomes Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF (Off-Target) RAS->RAF MEK MEK (On-Target) RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Drug Drug Drug->RAF Off-Target Inhibition Drug->MEK Intended Inhibition

Figure 2: Impact of on- and off-target inhibition on the MAPK/ERK pathway.

Detailed Experimental Protocol: In Vitro Kinase Assay

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. This is a foundational assay in drug discovery.

Objective: To quantify the potency of Isothiazolo[5,4-D]pyrimidin-4(5H)-one against a panel of kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT) [10]* ATP solution (radiolabeled [γ-³²P]ATP or non-radiolabeled for non-radioactive methods) [11]* Magnesium chloride (MgCl₂) [10]* Test compound (Isothiazolo[5,4-D]pyrimidin-4(5H)-one) serially diluted in DMSO

  • Positive control inhibitor

  • 96-well plates

  • Incubator

  • Detection reagents (e.g., phosphospecific antibody for ELISA, or filtration apparatus for radioactive assays)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range. This is done to determine the concentration at which the compound inhibits 50% of the kinase activity.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer.

    • Test compound at various concentrations (final DMSO concentration should be kept low, typically <1%).

    • Purified kinase.

    • Kinase-specific substrate.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a solution of ATP and MgCl₂ to each well to start the phosphorylation reaction. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). This time is optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or a denaturing solution).

  • Detection: Quantify the amount of phosphorylated substrate. The method will depend on the assay format:

    • Radioactive Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using filtration or chromatography and quantify using a scintillation counter. [11] * ELISA-based Assay: Use a phosphospecific antibody that recognizes the phosphorylated substrate. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for colorimetric or chemiluminescent detection with a plate reader.

    • Luminescence-based Assay: Use a system that measures the amount of ATP remaining in the well after the reaction (e.g., Kinase-Glo®). Lower luminescence indicates higher kinase activity.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Conclusion

The systematic evaluation of off-target effects is a cornerstone of modern drug development. For novel scaffolds like Isothiazolo[5,4-D]pyrimidin-4(5H)-one, a proactive and comprehensive profiling strategy is essential to unlock their therapeutic potential while ensuring patient safety. By integrating in silico, in vitro, and cell-based methodologies, researchers can build a detailed understanding of a compound's selectivity and make informed decisions to advance the most promising candidates. This guide provides a robust framework for this critical endeavor, emphasizing scientific rigor and a deep understanding of the underlying biological principles.

References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.). BenchChem.
  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. (n.d.). PMC.
  • In vitro NLK Kinase Assay. (n.d.). PMC.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks.
  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). PMC.
  • How can off-target effects of drugs be minimised?. (2025).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • In vitro kinase assay. (2022). Bio-protocol.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006). PubMed.
  • In vitro kinase assay. (2024). Protocols.io.
  • Protocol for Invitro Kinase Assay. (n.d.). Unknown Source.
  • In silico off-target profiling for enhanced drug safety assessment. (n.d.). PMC.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Prediction of Off-Target Drug Effects Through D
  • In Vitro Kinase Assays. (n.d.). Revvity.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Off-Target Effects Analysis. (n.d.).
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010).
  • Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics.
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv.
  • The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. (2020). Drug Development & Delivery.
  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2016). PubMed.
  • The precision paradox: Off-target effects in gene editing. (2025). Drug Discovery News.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC.
  • The CRISPR Paradox: Understanding On-Target and Off-Target Effects. (n.d.). CD Genomics.
  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiprolifer
  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNhfpMTwm35NO69eDUWiU05Oaj7zdEIOmE94dPAga9MlBBs00Ts6-07rCVv8Yw8_4zInwPzKJiO2Jh-ocn83tApOwzZqCnMhdeZmy3ieBLFfr1Ia2Y6afP8qH6Th8ptFhZHTjnENe_1rIxgbiSS_vUGgu7huOYfhaxa8wNQLfb_ntpn5BiDhLewRxqhrFkiHdnI77tWK72OVUVII9wzHaDvNO_O52RrOElMWDuA8WxkrT5b0yGAVe6aZYz-WDuFXa81vy4rRh6zwmmFH7BQL2KvTLWnoYVefE4X30_LgOQddh9q9tK]([Link]

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Safety & Regulatory Compliance

Safety

Advanced Disposal &amp; Handling Protocol: Isothiazolo[5,4-D]pyrimidin-4(5H)-one

As a pharmaceutical intermediate characterized by a fused isothiazole and pyrimidine ring system, Isothiazolo[5,4-D]pyrimidin-4(5H)-one (and its tautomer, 4(7H)-one) requires rigorous, specialized disposal protocols. Sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a pharmaceutical intermediate characterized by a fused isothiazole and pyrimidine ring system, Isothiazolo[5,4-D]pyrimidin-4(5H)-one (and its tautomer, 4(7H)-one) requires rigorous, specialized disposal protocols. Standard chemical waste procedures are insufficient due to the high nitrogen and sulfur content within its heterocyclic core, which poses unique environmental and thermal degradation risks.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, regulatory compliance, and ultimate destruction of this compound.

Physicochemical & Hazard Profile

Understanding the physical and chemical properties of Isothiazolo[5,4-D]pyrimidin-4(5H)-one is the foundation of a safe disposal strategy.

ParameterValue / SpecificationMechanistic Implication for Disposal
Molecular Formula C5H3N3OSHigh N/S heteroatom content dictates that combustion will yield NOx and SOx; mandates specialized incineration[1].
Molecular Weight 153.16 g/mol Low molecular weight increases volatility risk if aerosolized; requires sealed, vapor-tight containment.
GHS Hazards H302, H315, H319, H335Acute toxicity and respiratory irritation necessitate strict PPE (nitrile gloves, N95/P100 respirator) during waste handling[2].
Physical Form Solid (typically powder)High risk of particulate inhalation; wet-wiping required for any spill cleanup to prevent aerosolization[2].
EPA Classification Hazardous Waste PharmaceuticalSubject to 40 CFR 266 Subpart P; absolute federal ban on drain disposal (sewering)[3].
Step-by-Step Disposal Methodology

To ensure safety and compliance, do not merely collect this chemical in a general waste bin. Follow this self-validating, four-phase protocol.

Phase 1: Waste Characterization & Segregation
  • Action: Isolate Isothiazolo[5,4-D]pyrimidin-4(5H)-one waste from strong oxidizers, acids, and halogenated waste streams. Designate it strictly as "Non-Halogenated Organic Waste (N/S Containing)."

  • Causality: The electron-rich sulfur and nitrogen atoms in the isothiazolopyrimidine core are highly susceptible to uncontrolled oxidation. Mixing this compound with incompatible reagents (like peroxides or nitric acid) can lead to rapid, exothermic degradation. Segregation ensures that the downstream disposal facility routes the waste to an incinerator equipped with specific flue-gas desulfurization (FGD) scrubbers.

Phase 2: Primary Containment
  • Action: Collect solid waste in high-density polyethylene (HDPE) containers. For solvated waste (e.g., dissolved in DMSO or DMF from assays), use amber glass bottles equipped with PTFE-lined caps.

  • Causality: HDPE provides exceptional chemical resistance and prevents leaching of the solid active pharmaceutical ingredient (API). For solutions, amber glass is critical; it prevents UV-catalyzed photolytic ring-opening of the isothiazole moiety, which could otherwise generate volatile sulfur species and dangerously pressurize the container over time. The PTFE liner ensures a vapor-tight seal, directly mitigating the compound's H335 (respiratory irritation) hazard[2].

Phase 3: Regulatory Labeling (EPA Subpart P Compliance)
  • Action: Explicitly label the primary container as "Hazardous Waste Pharmaceutical" and apply the GHS07 (Exclamation mark) pictogram.

  • Causality: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), healthcare and R&D facilities are strictly prohibited from "sewering" (flushing down the drain) these compounds[3],[4]. Proper labeling acts as a fail-safe, ensuring the waste bypasses municipal wastewater treatment plants. Municipal plants rely on biological filtration that cannot effectively degrade complex heterocyclic APIs, leading to severe aquatic toxicity.

Phase 4: Ultimate Disposal via High-Temperature Incineration
  • Action: Contract a certified hazardous waste vendor specifically for high-temperature incineration (>1200°C).

  • Causality: Standard medical waste incinerators operate at lower temperatures, which risks the incomplete combustion of the isothiazolopyrimidine ring. Incomplete thermal breakdown releases toxic isocyanates, nitrogen oxides (NOx), and sulfur dioxide (SOx). High-temperature incineration (>1200°C) provides the activation energy required for complete thermal destruction into inert CO2, H2O, N2, and manageable inorganic sulfates, which are subsequently neutralized by the facility's wet scrubbers[1].

Spill Response & Decontamination Protocol

In the event of a localized bench-top spill, execute the following self-validating recovery system:

  • Isolate & Don PPE: Immediately restrict access to the spill zone. Don double nitrile gloves, unvented safety goggles, and a particulate respirator (N95 or P100) to protect against H335 respiratory hazards[2].

  • Wet Containment (Crucial Step): Do not dry sweep. Dry sweeping mechanically aerosolizes the API, drastically increasing inhalation risk. Instead, lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., water or a 10% isopropanol solution) to bind the particulates.

  • Collection: Use damp, absorbent chemical pads to collect the wetted powder. Place all contaminated pads directly into an HDPE hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent (pH 8-9). The alkaline environment helps hydrolyze trace residues of the pyrimidinone ring, rendering them structurally inert.

  • Validation: Visually inspect the area under bright, standard lighting. For highly sensitive GMP environments, validate decontamination by conducting a surface swab test analyzed via HPLC-UV to confirm that residual API is below the Acceptable Daily Exposure (ADE) limit.

Process Visualization

G Gen Isothiazolo[5,4-D]pyrimidin-4(5H)-one Waste Generation Seg Phase & Hazard Segregation (Isolate N/S Heterocycles) Gen->Seg Solid/Liquid Cont Primary Containment (HDPE / Amber Glass) Seg->Cont Compatible Reg EPA Subpart P Compliance (Strict Sewering Ban) Cont->Reg Labeling Inc High-Temperature Incineration (>1200°C + NOx/SOx Scrubbers) Reg->Inc Manifesting

Workflow for the compliant segregation, containment, and high-temperature disposal of N/S-heterocycles.

References
  • [1] Title: Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA | Source: epa.gov | URL: 1

  • [2] Title: Isothiazolo[5,4-d]pyrimidin-4(7H)-one - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 2

  • [3] Title: New EPA Rule on Pharmaceutical Waste Disposal - LeadingAge | Source: leadingage.org | URL: 3

  • [4] Title: EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary of - ASHP | Source: ashp.org | URL: 4

Sources

Handling

Personal protective equipment for handling Isothiazolo[5,4-D]pyrimidin-4(5H)-one

As a Senior Application Scientist, approaching a novel chemical entity (NCE) requires treating the unknown with the utmost operational respect. Isothiazolo[5,4-D]pyrimidin-4(5H)-one (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching a novel chemical entity (NCE) requires treating the unknown with the utmost operational respect. Isothiazolo[5,4-D]pyrimidin-4(5H)-one (CAS No. 1498711-48-0) is a specialized heterocyclic building block often utilized in early-stage drug discovery and screening[1].

Because full toxicological profiles (such as long-term carcinogenicity or precise LD50 values) are rarely complete for novel screening compounds, we must design our safety protocols based on structural alerts and the "Prudent Practices in the Laboratory" framework established by the National Research Council[2].

Here is the comprehensive, field-proven guide to the personal protective equipment (PPE), handling, and disposal of Isothiazolo[5,4-D]pyrimidin-4(5H)-one.

Hazard Assessment & The Causality of Protection

Before stepping up to the bench, it is critical to understand why specific protective measures are deployed. Safety is not a checklist; it is a self-validating system of logical barriers.

  • Structural Alerts: The isothiazolo-pyrimidine core contains electron-rich sulfur and nitrogen heteroatoms. Compounds of this class can act as dermal sensitizers, kinase inhibitors, or DNA intercalators.

  • Physical State Risks: This compound is typically handled as a dry, lyophilized powder. The primary exposure route is the inhalation of aerosolized micro-particulates during weighing and transfer.

  • The Solvent "Trojan Horse" Effect: In biological screening, these compounds are routinely solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a highly efficient permeation enhancer that rapidly crosses the epidermal barrier. If Isothiazolo[5,4-D]pyrimidin-4(5H)-one is dissolved in DMSO and splashes onto unprotected skin, the solvent will carry the potentially toxic active pharmaceutical ingredient (API) directly into the bloodstream. This causality strictly dictates our double-gloving protocol[3].

Quantitative Operational Parameters

To ensure a self-validating safety environment, all engineering controls and PPE must meet strict quantitative thresholds before handling begins[4].

Operational ParameterTarget ValueCausality / Justification
Fume Hood Face Velocity 80 – 100 fpmEnsures sufficient negative pressure to capture aerosolized powders without creating excessive turbulence that could scatter the compound[4].
Nitrile Glove Thickness ≥ 5 mil (Inner & Outer)Provides a statistically significant increase in breakthrough time against DMSO and mechanical micro-tears[3].
Decontamination Contact Time ≥ 10 minutesAllows sufficient chemical oxidation (if using 10% bleach) to degrade the heterocyclic core before wiping.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA’s 29 CFR 1910 Subpart I[3], PPE serves as our final line of defense. The following matrix outlines the mandatory gear for handling this compound.

PPE CategorySpecificationOperational Justification
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized powder and solvent splashes. Standard safety glasses are insufficient for liquid handling[5].
Hand Protection Double Nitrile GlovesThe outer glove provides the initial barrier and is frequently changed; the inner glove protects against micro-tears and undetected solvent permeation[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal contamination. An FR rating is required if the compound will be handled alongside flammable organic solvents[3].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a containment hood. Primary control must always be a Class II BSC or Chemical Fume Hood[4].

Operational Plan: Step-by-Step Methodology

Phase 1: Environmental Control & Setup

  • Validate Engineering Controls: Verify the chemical fume hood monitor reads between 80-100 fpm. If the alarm is sounding, do not proceed.

  • Establish a Controlled Work Area: Clear the hood of unnecessary equipment to minimize aerodynamic turbulence and prevent cross-contamination.

  • Don PPE: Apply the inner nitrile glove, don the lab coat (ensuring the cuffs are pulled over the inner glove), and apply the outer nitrile glove. Don ANSI Z87.1 goggles.

Phase 2: Weighing and Solubilization Field Insight: Static electricity causes fine heterocyclic powders to aerosolize or cling to spatulas, leading to inaccurate yields and contamination.

  • Acclimate the Compound: Allow the sealed vial of Isothiazolo[5,4-D]pyrimidin-4(5H)-one to reach room temperature in a desiccator. Opening a cold vial causes condensation, which degrades the compound and alters its molecular weight.

  • Anti-Static Weighing: Use a microbalance enclosed within the fume hood. Pass an anti-static bar over disposable, conductive spatulas and weigh boats prior to transfer.

  • Closed-System Solubilization: Add the required volume of anhydrous DMSO directly to the weigh boat, or transfer the powder to a pre-tared amber glass vial before adding the solvent. Never transport dry, unsealed powder across the laboratory.

  • Seal and Agitate: Cap the vial tightly, wrap the seal with Parafilm, and vortex until the solution is completely homogenous.

Disposal and Spill Response Plan

Powder Spill Response:

  • Do not sweep. Sweeping aerosolizes the API.

  • Cover the powder spill with damp paper towels (using water or a mild surfactant) to trap the particulates.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

Liquid (DMSO/Compound) Spill Response:

  • Apply a universal chemical absorbent pad directly over the spill.

  • Clean the residual area with a 10% bleach solution (allowing a 10-minute contact time) followed by 70% ethanol to deactivate and remove residual organics.

Waste Management:

  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, absorbent pads, and outer gloves in a rigid, clearly labeled "Hazardous Solid Chemical Waste" container.

  • Liquid Waste: Collect any unused DMSO/compound solutions in a compatible, high-density polyethylene (HDPE) waste carboy labeled "Non-Halogenated Organic Waste."

Workflow Visualization

G Start Start: Hazard Assessment Isothiazolo[5,4-D]pyrimidin-4(5H)-one PPE Don PPE: Double Nitrile, ANSI Z87.1 Goggles, FR Lab Coat Start->PPE Hood Engineering Control: Class II BSC / Fume Hood Weigh Operational Phase: Weighing & Solubilization (DMSO) Hood->Weigh PPE->Hood Spill Spill Occurs? Weigh->Spill Clean Decontamination: 10% Bleach / 70% EtOH Spill->Clean Yes Dispose Waste Management: Hazardous Chemical Waste Spill->Dispose No Clean->Dispose

Workflow for safe handling and spill response of novel heterocyclic compounds.

References

  • Screening Compounds P100339 | EvitaChem. EvitaChem.
  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals 1995. National Academies of Sciences, Engineering, and Medicine.
  • Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. NIH / PMC.
  • Laboratory Safety Guidance.

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